molecular formula C18H24ClN3O5S B8802845 CGS 27023A CAS No. 169799-04-6

CGS 27023A

Numéro de catalogue: B8802845
Numéro CAS: 169799-04-6
Poids moléculaire: 429.9 g/mol
Clé InChI: ZVYIZSNCEAHMCF-UNTBIKODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CGS 27023A is a useful research compound. Its molecular formula is C18H24ClN3O5S and its molecular weight is 429.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

169799-04-6

Formule moléculaire

C18H24ClN3O5S

Poids moléculaire

429.9 g/mol

Nom IUPAC

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1

Clé InChI

ZVYIZSNCEAHMCF-UNTBIKODSA-N

SMILES isomérique

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

SMILES canonique

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of CGS 27023A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A, also known as MMI-270, is a potent, orally active, non-peptidic broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a member of the hydroxamic acid and sulfonamide class of compounds, its mechanism of action is centered on the direct inhibition of these zinc-dependent endopeptidases, which play a critical role in the turnover and degradation of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a wide range of pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of this compound is the potent and reversible inhibition of a range of matrix metalloproteinases. This inhibitory activity is achieved through the chelation of the catalytic zinc ion (Zn²⁺) residing in the active site of the MMPs. The hydroxamic acid moiety (-CONHOH) of this compound acts as a strong bidentate ligand, forming a stable complex with the zinc ion, thereby rendering the enzyme catalytically inactive. This prevents the MMP from binding to and cleaving its natural substrates within the extracellular matrix.[1][2]

A nuclear magnetic resonance (NMR) structure of this compound bound to the active site of MMP-1 has provided detailed insights into the specific molecular interactions that govern its inhibitory activity.[1][3]

Quantitative Inhibitory Activity

The potency of this compound against several key MMPs has been quantified through the determination of its inhibitory constants (Ki). These values, summarized in the table below, demonstrate the compound's broad-spectrum inhibitory profile.

Matrix Metalloproteinase (MMP)Inhibitory Constant (Ki) (nM)
MMP-1 (Collagenase-1)33
MMP-2 (Gelatinase-A)20
MMP-3 (Stromelysin-1)43
MMP-9 (Gelatinase-B)8

Data compiled from publicly available research.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP using a FRET-based assay.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, -2, -3, -9)

  • FRET-based MMP substrate peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer.

  • In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.

  • Add 25 µL of the recombinant MMP enzyme solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

  • The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

G Workflow for FRET-based MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add MMP Enzyme prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate Solution add_inhibitor->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rates Calculate Initial Reaction Rates read_fluorescence->calc_rates calc_ic50 Determine IC50 Value calc_rates->calc_ic50 calc_ki Calculate Ki Value calc_ic50->calc_ki

Caption: Workflow for determining MMP inhibitory activity using a FRET-based assay.

In Vitro Cartilage Degradation Model (Interleukin-1α Induced)

This protocol describes a method to assess the protective effects of this compound on cartilage explants stimulated with the pro-inflammatory cytokine IL-1α.

Materials:

  • Bovine or porcine articular cartilage explants

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human Interleukin-1α (IL-1α)

  • This compound stock solution (in DMSO)

  • Papain digestion solution

  • Dimethylmethylene blue (DMMB) dye for glycosaminoglycan (GAG) quantification

  • Hydroxyproline assay kit for collagen quantification

Procedure:

  • Harvest cylindrical cartilage explants from fresh bovine or porcine joints under sterile conditions.

  • Culture the explants in DMEM with 10% FBS for 24-48 hours to equilibrate.

  • Replace the medium with serum-free DMEM and treat the explants with:

    • Vehicle control (DMSO)

    • IL-1α (e.g., 10 ng/mL)

    • IL-1α + this compound (at various concentrations)

  • Culture the explants for 7-14 days, collecting the conditioned medium and replacing it with fresh treatment medium every 2-3 days.

  • At the end of the culture period, digest the cartilage explants with papain.

  • Quantify the amount of sulfated glycosaminoglycans (a measure of proteoglycan content) released into the conditioned medium and remaining in the digested explants using the DMMB assay.

  • Quantify the amount of hydroxyproline (a measure of collagen content) in the papain-digested explants using a hydroxyproline assay kit.

  • The protective effect of this compound is determined by comparing the GAG and collagen content in the this compound-treated groups to the IL-1α-only treated group.

G Workflow for In Vitro Cartilage Degradation Model cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis harvest Harvest Cartilage Explants equilibrate Equilibrate in Culture harvest->equilibrate treat Treat with IL-1α +/- this compound equilibrate->treat culture Culture for 7-14 Days treat->culture collect_media Collect Conditioned Media culture->collect_media digest Papain Digestion of Explants culture->digest gag_assay Quantify GAGs (DMMB Assay) collect_media->gag_assay digest->gag_assay collagen_assay Quantify Collagen (Hydroxyproline Assay) digest->collagen_assay compare Compare Treatment Groups gag_assay->compare collagen_assay->compare

Caption: Workflow for assessing the chondroprotective effects of this compound.

Impact on Cellular Signaling Pathways

By inhibiting MMPs, this compound indirectly modulates a multitude of cellular signaling pathways that are dependent on the integrity and composition of the extracellular matrix. MMPs are not only responsible for ECM degradation but also for the processing of various signaling molecules, including growth factors, cytokines, and cell surface receptors. The inhibition of specific MMPs by this compound can therefore have profound effects on cell behavior, including proliferation, migration, invasion, and apoptosis.

MMP-9 Signaling Pathway

MMP-9 is heavily implicated in cancer progression and inflammation. Its inhibition by this compound can disrupt these processes by preventing the degradation of basement membrane components and modulating the activity of signaling molecules.

G Impact of this compound on MMP-9 Signaling MMP9 MMP-9 ECM Extracellular Matrix (e.g., Type IV Collagen) MMP9->ECM Degrades GrowthFactors Sequestered Growth Factors MMP9->GrowthFactors Releases CGS27023A This compound CGS27023A->MMP9 Inhibits CellMigration Cell Migration & Invasion ECM->CellMigration Inhibits Angiogenesis Angiogenesis GrowthFactors->Angiogenesis Promotes

Caption: this compound inhibits MMP-9, preventing ECM degradation and growth factor release.

MMP-2 Signaling Pathway

MMP-2 is involved in tissue remodeling and angiogenesis. Its inhibition by this compound can impact these processes.

G Impact of this compound on MMP-2 Signaling MMP2 MMP-2 ProMMPs Pro-MMPs MMP2->ProMMPs Activates BioactiveMolecules Bioactive Molecules MMP2->BioactiveMolecules Processes CGS27023A This compound CGS27023A->MMP2 Inhibits TissueRemodeling Tissue Remodeling ProMMPs->TissueRemodeling Contributes to BioactiveMolecules->TissueRemodeling Contributes to

Caption: this compound inhibits MMP-2, affecting tissue remodeling and bioactive molecule processing.

MMP-1 and MMP-3 in Arthritis

In the context of arthritis, MMP-1 (collagenase-1) and MMP-3 (stromelysin-1) are key drivers of cartilage degradation. This compound's inhibition of these enzymes is central to its therapeutic potential in this disease.

G Role of this compound in Preventing Cartilage Degradation cluster_enzymes Matrix Metalloproteinases MMP1 MMP-1 (Collagenase-1) Collagen Collagen MMP1->Collagen Degrades MMP3 MMP-3 (Stromelysin-1) Proteoglycans Proteoglycans MMP3->Proteoglycans Degrades CGS27023A This compound CGS27023A->MMP1 Inhibits CGS27023A->MMP3 Inhibits CartilageDegradation Cartilage Degradation Collagen->CartilageDegradation Proteoglycans->CartilageDegradation

Caption: this compound inhibits MMP-1 and MMP-3, protecting collagen and proteoglycans.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism of action, centered on the chelation of the catalytic zinc ion in the active site of MMPs, has been validated through extensive in vitro and in vivo studies. By preventing the degradation of the extracellular matrix and modulating MMP-dependent signaling pathways, this compound holds therapeutic potential for a variety of diseases characterized by excessive MMP activity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar classes of compounds. Further research into the development of more selective MMP inhibitors continues to be an active and promising area of investigation.

References

An In-depth Technical Guide on the Matrix Metalloproteinase Inhibitor CGS 27023A

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 27023A is a potent, orally active, non-peptidic inhibitor of a class of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). As a broad-spectrum inhibitor, it has demonstrated significant activity against several MMPs that are key players in tissue remodeling, inflammation, and cancer progression. This guide provides a detailed analysis of the inhibitory constants (Ki values) of this compound for MMP-1, MMP-2, MMP-3, and MMP-9, outlines a representative experimental protocol for determining these values, and presents visual diagrams of relevant biological pathways to contextualize its mechanism of action.

Data Presentation: Inhibitory Potency of this compound

The efficacy of an enzyme inhibitor is quantified by its inhibitory constant (Ki), with lower values indicating greater potency. This compound has been shown to be a nanomolar inhibitor of several MMPs. The Ki values for this compound against four key MMPs are presented below.

MMP IsoformCommon NameKi (nM)
MMP-1 Collagenase-133
MMP-2 Gelatinase-A20
MMP-3 Stromelysin-143
MMP-9 Gelatinase-B8

These values are based on data from the foundational study by MacPherson et al. (1997).

Experimental Protocols: Determination of Ki Values

The determination of Ki values for MMP inhibitors like this compound typically involves a fluorometric assay. The following is a representative, detailed protocol based on established methodologies.[1][2][3]

Principle

The assay measures the enzymatic activity of a specific MMP on a quenched fluorogenic peptide substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by the MMP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is used to calculate the Ki value.

Materials & Reagents
  • Recombinant human MMP-1, MMP-2, MMP-3, or MMP-9 (pre-activated)

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate

  • 96-well, black, flat-bottom microplates

  • A fluorescence microplate reader capable of kinetic measurements at appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm)

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing.

    • Dilute the pre-activated MMP enzyme to the desired working concentration in Assay Buffer.

    • Prepare the fluorogenic substrate at a working concentration in Assay Buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the diluted this compound solutions.

    • Include a "no inhibitor" control (vehicle control) containing only the Assay Buffer and DMSO.

    • Add the diluted MMP enzyme to all wells except for the "no enzyme" blank.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.[1]

  • Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 to 60 minutes.[1]

  • Data Analysis:

    • Calculate the reaction rates (slopes of the linear phase of fluorescence increase).

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Mandatory Visualizations

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the experimental process for determining the inhibitory constant of this compound.

G Workflow for Determining MMP Inhibition Ki Values cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Add Inhibitor and Active MMP to Plate A->B C Pre-incubate at 37°C B->C D Initiate with Fluorogenic Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G H Calculate Ki using Cheng-Prusoff Equation G->H G Generalized MMP Signaling Cascade and this compound Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Signaling Intracellular Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Transcription Gene Transcription Signaling->Transcription ProMMP Pro-MMP Synthesis & Secretion Transcription->ProMMP ActiveMMP Active MMP ProMMP->ActiveMMP Activation ECM_Degradation ECM Degradation & Pathological Processes ActiveMMP->ECM_Degradation CGS27023A This compound CGS27023A->ActiveMMP Inhibition

References

CGS 27023A: A Technical Guide for Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A is a potent, orally active, non-peptidic inhibitor of a class of enzymes known as matrix metalloproteinases (MMPs). In the context of arthritis, both osteoarthritis (OA) and rheumatoid arthritis (RA), MMPs are key players in the degradation of cartilage and bone, contributing significantly to joint destruction and disease progression. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation for arthritis research. While clinical development of broad-spectrum MMP inhibitors for arthritis has faced challenges, the study of compounds like this compound continues to provide valuable insights into the role of MMPs in joint diseases.

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of matrix metalloproteinases.[1] These zinc-dependent endopeptidases are crucial for the turnover of extracellular matrix (ECM) components. In arthritic joints, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate synovial fibroblasts and chondrocytes to overproduce MMPs.[2] This leads to an imbalance between MMPs and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs), resulting in the pathological degradation of cartilage.[2]

This compound exerts its therapeutic effect by binding to the active site of MMPs, thereby preventing them from breaking down the essential components of cartilage, such as collagen and aggrecan.[1][3]

Data Presentation

The inhibitory activity of this compound against several key MMPs implicated in arthritis is summarized below.

Target MMPInhibition Constant (Ki)
MMP-1 (Collagenase-1)33 nM
MMP-2 (Gelatinase-A)20 nM
MMP-3 (Stromelysin-1)43 nM
MMP-9 (Gelatinase-B)8 nM

Signaling Pathway

The following diagram illustrates the pathological signaling pathway in arthritis and the point of intervention for this compound.

Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Synoviocytes Synoviocytes & Chondrocytes Cytokines->Synoviocytes Stimulate Pro_MMPs Pro-MMP Synthesis (MMP-1, -2, -3, -9) Synoviocytes->Pro_MMPs Upregulate Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation Cartilage_Degradation Cartilage Matrix Degradation (Collagen, Proteoglycans) Active_MMPs->Cartilage_Degradation Catalyze CGS_27023A This compound CGS_27023A->Active_MMPs Inhibit Joint_Destruction Joint Destruction Cartilage_Degradation->Joint_Destruction

MMP-mediated cartilage degradation pathway and this compound's point of intervention.

Experimental Protocols

The following are summaries of key preclinical experimental protocols used to evaluate the efficacy of this compound in arthritis models. These descriptions are based on available published abstracts and may not be fully comprehensive.

In Vivo: Stromelysin-Induced Rabbit Cartilage Degradation Model

This model was designed to assess the in vivo efficacy of orally administered this compound in preventing cartilage degradation induced by the MMP stromelysin (MMP-3).[4]

Methodology:

  • Induction of Cartilage Degradation: Recombinant human stromelysin was injected intra-articularly into the knee joints of rabbits to initiate cartilage degradation.

  • Treatment: this compound was administered orally to the rabbits.

  • Assessment: The extent of cartilage degradation in the knee joints was evaluated. While the specific methods of assessment are not detailed in the abstract, they likely involved histological analysis of the cartilage to measure parameters such as proteoglycan loss and collagen network damage.

Ex Vivo: Bovine Articular Cartilage Explant Model with IL-1α Stimulation

This ex vivo model was utilized to investigate the ability of this compound to protect cartilage components from degradation induced by the pro-inflammatory cytokine IL-1α.[5]

Methodology:

  • Cartilage Explant Culture: Full-thickness articular cartilage explants were harvested from bovine joints and maintained in a culture medium.

  • Stimulation: The cartilage explants were stimulated with recombinant human IL-1α to induce the production of MMPs and subsequent degradation of cartilage matrix components.

  • Treatment: this compound was added to the culture medium of a subset of the stimulated explants.

  • Analysis: The levels of cartilage oligomeric matrix protein (COMP) and proteoglycans within the cartilage explants and released into the culture medium were quantified. This was likely performed using techniques such as enzyme-linked immunosorbent assays (ELISA) and biochemical assays for glycosaminoglycans (GAGs).

Experimental Workflow

The logical flow of a typical preclinical study investigating a novel MMP inhibitor like this compound is depicted below.

Start Start: Hypothesis (MMP inhibition will reduce cartilage degradation) In_Vitro In Vitro Enzyme Assays (Determine Ki values for MMPs) Start->In_Vitro Ex_Vivo Ex Vivo Cartilage Explant Model (Test efficacy in a tissue system) In_Vitro->Ex_Vivo In_Vivo In Vivo Animal Model (Assess oral efficacy and in vivo effects) Ex_Vivo->In_Vivo PK_PD Pharmacokinetics/Pharmacodynamics (Absorption, distribution, metabolism, excretion) In_Vivo->PK_PD Tox Toxicology Studies (Evaluate safety profile) PK_PD->Tox Clinical Clinical Trials (Evaluate in humans) Tox->Clinical

A generalized workflow for the preclinical to clinical development of an MMP inhibitor.

Conclusion

This compound has demonstrated significant potential as a tool for arthritis research, primarily through its potent, broad-spectrum inhibition of matrix metalloproteinases. The preclinical studies, although not recent, established its ability to prevent cartilage degradation in both in vivo and ex vivo models. While the progression of broad-spectrum MMP inhibitors to clinical use for arthritis has been met with challenges, including off-target effects and musculoskeletal toxicity, the foundational research conducted with compounds like this compound has been instrumental in elucidating the critical role of MMPs in the pathophysiology of joint diseases. Future research may focus on more selective MMP inhibitors or novel delivery systems to target these destructive enzymes more effectively within the arthritic joint.

References

The Matrix Metalloproteinase Inhibitor CGS 27023A: A Potent Regulator of Cartilage Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cartilage degradation is a hallmark of debilitating joint diseases such as osteoarthritis, representing a significant challenge in therapeutic development. A key family of enzymes implicated in the pathological breakdown of the cartilage extracellular matrix is the matrix metalloproteinases (MMPs). This technical guide delves into the core scientific data surrounding CGS 27023A, a potent, orally active, non-peptidic inhibitor of MMPs. We will explore its inhibitory activity, its effects in preclinical models of cartilage degradation, the underlying signaling pathways, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for cartilage preservation.

Introduction to this compound

This compound is a broad-spectrum matrix metalloproteinase inhibitor that has demonstrated significant potential in preventing the degradation of cartilage.[1] As a hydroxamic acid-based compound, it functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its promise as a therapeutic agent for diseases characterized by excessive cartilage breakdown.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified against several key MMPs implicated in cartilage degradation. The inhibition constants (Ki) provide a measure of the inhibitor's binding affinity to the target enzyme. A lower Ki value indicates a higher affinity and greater inhibitory potency.

Target EnzymeInhibition Constant (Ki) (nM)
MMP-1 (Collagenase-1)33
MMP-2 (Gelatinase-A)20
MMP-3 (Stromelysin-1)43
MMP-9 (Gelatinase-B)8

Table 1: Inhibitory Potency of this compound against Key Matrix Metalloproteinases .[1][2][3][4]

Preclinical Efficacy in Cartilage Degradation Models

The protective effects of this compound on cartilage have been evaluated in established preclinical models. These studies provide crucial insights into the compound's biological activity in a physiological context.

In Vivo Rabbit Model of Stromelysin-Induced Cartilage Degradation

In a well-established rabbit model, the direct intra-articular injection of stromelysin (MMP-3) induces significant cartilage degradation. Oral administration of this compound has been shown to effectively block this erosion of the cartilage matrix.

In Vitro Bovine Articular Cartilage Explant Model

Bovine articular cartilage explants, when stimulated with the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α), exhibit significant degradation of proteoglycans and cartilage oligomeric matrix protein (COMP). Treatment with this compound has been demonstrated to protect against the degradation of these critical matrix components.

Experimental Protocols

In Vivo Stromelysin-Induced Cartilage Degradation in Rabbits

This protocol outlines the methodology for inducing and evaluating cartilage degradation in a rabbit model.

  • Animal Model: New Zealand White rabbits.

  • Induction of Cartilage Degradation:

    • Anesthetize the rabbits.

    • Administer a single intra-articular injection of recombinant active stromelysin (MMP-3) into one stifle joint. The contralateral joint receives a vehicle control injection.

  • Treatment:

    • Administer this compound orally at a predetermined dose and time course relative to the stromelysin injection.

  • Assessment of Cartilage Degradation:

    • After a defined period, euthanize the animals and dissect the stifle joints.

    • Collect synovial fluid for biochemical analysis of cartilage degradation markers (e.g., proteoglycan fragments).

    • Harvest the articular cartilage for histological analysis (e.g., Safranin O staining for proteoglycan content) and immunohistochemistry to assess matrix integrity.

G cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Rabbit Model Rabbit Model Anesthesia Anesthesia Rabbit Model->Anesthesia Intra-articular Injection\n(Stromelysin) Intra-articular Injection (Stromelysin) Anesthesia->Intra-articular Injection\n(Stromelysin) Cartilage Degradation Cartilage Degradation Intra-articular Injection\n(Stromelysin)->Cartilage Degradation Oral Administration\n(this compound) Oral Administration (this compound) Systemic Circulation Systemic Circulation Oral Administration\n(this compound)->Systemic Circulation Systemic Circulation->Cartilage Degradation Inhibition Euthanasia & Dissection Euthanasia & Dissection Synovial Fluid Analysis Synovial Fluid Analysis Euthanasia & Dissection->Synovial Fluid Analysis Histological Analysis Histological Analysis Euthanasia & Dissection->Histological Analysis G cluster_prep Preparation cluster_stim_treat Stimulation & Treatment cluster_analysis Analysis Bovine Cartilage Harvest Bovine Cartilage Harvest Explant Culture Explant Culture Bovine Cartilage Harvest->Explant Culture IL-1α Stimulation IL-1α Stimulation Explant Culture->IL-1α Stimulation This compound Treatment This compound Treatment Explant Culture->this compound Treatment Matrix Degradation Matrix Degradation IL-1α Stimulation->Matrix Degradation This compound Treatment->Matrix Degradation Inhibition Medium Analysis\n(Proteoglycan & Collagen Release) Medium Analysis (Proteoglycan & Collagen Release) Matrix Degradation->Medium Analysis\n(Proteoglycan & Collagen Release) Explant Analysis\n(Histology & Content) Explant Analysis (Histology & Content) Matrix Degradation->Explant Analysis\n(Histology & Content)

References

CGS 27023A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Physicochemical and Pharmacological Properties, and Experimental Evaluation of the Broad-Spectrum Matrix Metalloproteinase Inhibitor, CGS 27023A.

Introduction

This compound, also known as MMI270, is a potent, orally active, non-peptidic hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has been investigated for its therapeutic potential in diseases characterized by excessive ECM degradation, such as arthritis and cancer metastasis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small-molecule sulfonamide derivative.[2] The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: (2R)-N-hydroxy-2-[--INVALID-LINK--amino]-3-methylbutanamide

  • Molecular Formula: C₁₉H₂₅N₃O₅S

  • Molecular Weight: 407.48 g/mol

Physicochemical Properties:

PropertyValueSource
Molecular Weight 407.48 g/mol N/A
Molecular Formula C₁₉H₂₅N₃O₅SN/A
Predicted Water Solubility 0.0525 mg/mLDrugBank
Predicted logP 1.02DrugBank
Predicted pKa (Strongest Acidic) 8.71DrugBank
Predicted pKa (Strongest Basic) 4.81DrugBank

Pharmacological Properties

This compound is a broad-spectrum inhibitor of MMPs, with potent activity against several key members of the MMP family.[1] Its pharmacological profile is characterized by its inhibitory constants (Ki) and its effects in preclinical and clinical studies.

Inhibitory Activity:

Target MMPKᵢ (nM)
MMP-1 (Collagenase-1) 33
MMP-2 (Gelatinase-A) 20
MMP-3 (Stromelysin-1) 43
MMP-9 (Gelatinase-B) 8

Pharmacokinetics:

Preclinical studies in rats and dogs have shown that this compound is rapidly absorbed after oral administration, with a bioavailability of 44% in fasted rats.[1] In human clinical trials, this compound demonstrated linear pharmacokinetics and was rapidly absorbed and eliminated with minimal accumulation upon chronic dosing.[4] Sustained plasma concentrations sufficient to inhibit target enzymes were achieved at doses of 150 mg twice daily or higher.[4] The mean drug exposure (AUC) was found to be related to the dose.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the catalytic activity of MMPs. The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[5] By inhibiting MMPs, this compound can prevent the degradation of ECM components and modulate downstream signaling pathways involved in disease progression.

In the context of arthritis, MMPs, particularly stromelysin-1 (MMP-3), are responsible for the degradation of proteoglycans and other cartilage matrix components.[6] By inhibiting these enzymes, this compound can protect cartilage from degradation.

In cancer, MMPs play a crucial role in tumor invasion, metastasis, and angiogenesis.[7] They degrade the basement membrane and interstitial matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. MMPs also release and activate growth factors and cytokines that promote tumor growth and the formation of new blood vessels. By inhibiting MMPs, this compound can potentially block these processes.

Below is a generalized diagram of the role of MMPs in ECM degradation and the point of intervention for this compound.

MMP_Inhibition_Pathway cluster_0 Cellular Stimuli cluster_1 Intracellular Signaling cluster_2 MMP Regulation & Action cluster_3 Pathological Outcomes Growth_Factors Growth Factors, Cytokines Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Growth_Factors->Signaling_Cascades Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->Signaling_Cascades Pro_MMPs Pro-MMPs (Inactive) Signaling_Cascades->Pro_MMPs Increased Transcription Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Disease_Progression Disease Progression (Arthritis, Cancer Metastasis) ECM_Degradation->Disease_Progression CGS_27023A This compound CGS_27023A->Active_MMPs Inhibition

Caption: this compound inhibits active MMPs, blocking ECM degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound.

MMP Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-9)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate

  • This compound or other test inhibitors

  • 96-well microplate (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted inhibitor solutions to the wells of the microplate.

  • Add the recombinant MMP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 440 nm, depending on the substrate).

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

  • Determine the concentration of inhibitor that causes 50% inhibition (IC₅₀) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

  • The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

MMP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - MMP enzyme - Substrate Start->Prepare_Reagents Plate_Setup Add Inhibitor and Enzyme to Plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC₅₀/Kᵢ Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MMP inhibition assay.

Stromelysin-Induced Rabbit Cartilage Degradation Model

This in vivo model was used to evaluate the oral efficacy of this compound in preventing cartilage degradation.[1]

Animals:

  • New Zealand White rabbits

Procedure:

  • Induction of Cartilage Degradation:

    • Anesthetize the rabbits.

    • Inject recombinant human stromelysin (MMP-3) intra-articularly into one knee joint.

    • Inject vehicle (buffer) into the contralateral knee as a control.

  • Treatment:

    • Administer this compound orally (e.g., by gavage) at various doses and time points before and after stromelysin injection.

    • A control group receives the vehicle.

  • Assessment of Cartilage Degradation:

    • After a specified period (e.g., 24-48 hours), euthanize the animals.

    • Dissect the knee joints and collect the articular cartilage.

    • Homogenize the cartilage and quantify the proteoglycan content (e.g., using a dimethylmethylene blue dye-binding assay).

    • Compare the proteoglycan content in the stromelysin-injected knees of treated and untreated animals to the vehicle-injected control knees.

    • A significant reduction in proteoglycan loss in the treated group indicates efficacy.

Rabbit_Cartilage_Degradation_Model Start Start Animal_Prep Animal Preparation (Rabbits) Start->Animal_Prep Induction Intra-articular Injection: - Stromelysin (Test Knee) - Vehicle (Control Knee) Animal_Prep->Induction Treatment Oral Administration: - this compound - Vehicle (Control Group) Induction->Treatment Incubation_Period Incubation Period (e.g., 24-48h) Treatment->Incubation_Period Tissue_Harvest Harvest Articular Cartilage Incubation_Period->Tissue_Harvest Analysis Quantify Proteoglycan Content Tissue_Harvest->Analysis End End Analysis->End

Caption: Workflow of the rabbit cartilage degradation model.

Conclusion

This compound is a well-characterized, potent, and orally active broad-spectrum inhibitor of matrix metalloproteinases. Its ability to inhibit key MMPs involved in the degradation of the extracellular matrix has made it a valuable tool for studying the role of these enzymes in various diseases and a potential therapeutic candidate. The data and experimental protocols summarized in this technical guide provide a foundation for researchers and drug development professionals working with this compound and other MMP inhibitors. Further research to delineate its precise effects on complex signaling networks and to identify more selective second-generation inhibitors will be crucial for the clinical translation of MMP-targeted therapies.

References

A Technical Guide to CGS 27023A: A Non-Peptidic Stromelysin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of CGS 27023A (also known as MMI270), a potent, orally active, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with a particular focus on stromelysin-1 (MMP-3). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The Role of Stromelysin and the Advent of Non-Peptidic Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential for normal physiological processes like tissue remodeling, wound healing, and development.[1][3] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][4][5]

Stromelysin-1 (MMP-3) is a key member of this family with a broad substrate specificity, capable of degrading proteoglycans, fibronectin, laminin, and various collagens.[6][7] It also activates other MMPs, such as pro-MMP-9, amplifying the proteolytic cascade.[6] This central role makes stromelysin-1 a significant therapeutic target. Early MMP inhibitors were often peptide-based, suffering from poor bioavailability and lack of specificity.[5] This led to the development of non-peptidic inhibitors like this compound, which offered improved pharmacokinetic properties and oral activity.[5][8] this compound is a hydroxamic acid-based inhibitor that chelates the active site zinc ion of MMPs.[8][9]

Quantitative Analysis of this compound Activity

This compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative data regarding its inhibitory potency and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Potency of this compound
Target EnzymeParameterValue (nM)Reference(s)
Stromelysin-1 (MMP-3)Ki43[10][11]
Stromelysin-1 (MMP-3)IC5013[12]
Collagenase-1 (MMP-1)Ki33[10][11]
Collagenase-1 (MMP-1)IC5033[12]
Gelatinase A (MMP-2)Ki20[10][11]
Gelatinase B (MMP-9)Ki8[10][11]
Gelatinase B (MMP-9)IC508[12]
Table 2: Pharmacokinetic Parameters of Oral this compound in Humans (Single Dose).[12]
DoseStateCmax (ng/mL)Tmax (hours)AUC0-8h (ng·h/mL)
150 mgFasted1007 ± 3551.3 ± 0.53217 ± 1157
150 mgFed667 ± 2552.8 ± 1.13090 ± 1290
400 mgFasted1943 ± 8931.8 ± 1.07943 ± 3723
400 mgFed1357 ± 5353.1 ± 0.97410 ± 3200
600 mgFasted2270 ± 11702.5 ± 1.510600 ± 5660
600 mgFed1700 ± 6203.3 ± 0.810200 ± 4300

Data presented as mean ± standard deviation.

A Phase I clinical trial established a recommended Phase II dose of 300 mg twice daily. The main toxicities observed were rash and musculoskeletal side effects.[9] Although the compound showed biological activity, it did not produce tumor regressions in patients with advanced solid cancers.[9] Clinical development was subsequently halted for this indication due to side effects.[13][14]

Stromelysin-1 in Cellular Signaling

Stromelysin-1 is not merely a structural protein degrader; it actively participates in cell signaling pathways that can influence tumor progression. One such pathway is the Wnt/β-catenin signaling cascade.

MMP-3 can cleave E-cadherin, a cell adhesion molecule that sequesters β-catenin at the cell membrane.[15] The cleavage of E-cadherin leads to the release of β-catenin into the cytoplasm. In the absence of a Wnt signal, β-catenin is typically phosphorylated by a destruction complex (containing GSK-3β, APC, and Axin) and targeted for ubiquitination and proteasomal degradation. However, when Wnt signaling is active, or when β-catenin pools are increased due to E-cadherin cleavage, β-catenin can translocate to the nucleus. There, it complexes with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and migration.[7][15][16] Studies have shown that MMP-3 is both a transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[16]

G cluster_nuc Nuclear Events MMP3 Stromelysin-1 (MMP-3) Ecad E-cadherin MMP3->Ecad cleaves beta_cat_mem Membrane-bound β-catenin Ecad->beta_cat_mem sequesters beta_cat_cyto Cytosolic β-catenin Ecad->beta_cat_cyto releases destruction Destruction Complex (GSK-3β, APC, Axin) beta_cat_cyto->destruction nucleus Nucleus beta_cat_cyto->nucleus translocates proteasome Proteasomal Degradation destruction->proteasome TCF_LEF TCF/LEF target_genes Target Gene Transcription TCF_LEF->target_genes activates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->destruction inhibits G prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/ Controls to Plate prep_inhibitor->add_inhibitor prep_plate Add Enzyme to 96-well Plate prep_plate->add_inhibitor incubate Pre-incubate (37°C, 30 min) add_inhibitor->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Kinetic Reading (Fluorescence) add_substrate->read_plate analyze Calculate Rate & Determine IC50 read_plate->analyze G acclimate Acclimatize Rabbits group Randomize into Treatment Groups acclimate->group dose Administer this compound or Vehicle Orally group->dose induce Intra-articular Injection of Stromelysin-1 dose->induce 1 hr post-dose euthanize Euthanize Animal (at study end) induce->euthanize Study Duration collect Collect Synovial Fluid & Articular Cartilage euthanize->collect analyze Quantify Proteoglycan Content collect->analyze stats Statistical Analysis (Compare Groups) analyze->stats

References

CGS 27023A (MMI 270): An In-Depth Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 27023A, also known as MMI 270, is a potent, orally bioavailable, non-peptidic hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to both normal physiological functions and pathological conditions. Dysregulation of MMP activity is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, quantitative inhibitory activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for preclinical and clinical investigations.

Core Mechanism of Action

This compound exerts its biological effects through the potent and broad-spectrum inhibition of various members of the matrix metalloproteinase family. The hydroxamate moiety in its chemical structure chelates the zinc ion within the catalytic domain of MMPs, thereby reversibly inhibiting their enzymatic activity. This action prevents the degradation of crucial extracellular matrix components, such as collagen and proteoglycans. By inhibiting MMPs, this compound modulates a variety of cellular processes that are dependent on ECM remodeling.

Signaling Pathways Modulated by this compound

The inhibition of MMPs by this compound has significant downstream consequences on cellular signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis. Key among the targeted enzymes are MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), which are well-documented for their roles in cancer progression.

MMP_Inhibition_Pathway cluster_CGS27023A This compound Action cluster_MMPs Matrix Metalloproteinases cluster_ECM Extracellular Matrix Degradation cluster_Cellular_Effects Cellular & Tissue Level Effects CGS27023A This compound (MMI 270) MMP2 MMP-2 CGS27023A->MMP2 Inhibits MMP9 MMP-9 CGS27023A->MMP9 Inhibits MMP1 MMP-1 CGS27023A->MMP1 Inhibits MMP3 MMP-3 CGS27023A->MMP3 Inhibits Degradation ECM Degradation MMP2->Degradation Promotes MMP9->Degradation Promotes MMP1->Degradation Promotes MMP3->Degradation Promotes ECM ECM Components (Collagen, Proteoglycans) ECM->Degradation Angiogenesis Angiogenesis Degradation->Angiogenesis Metastasis Tumor Invasion & Metastasis Degradation->Metastasis Cartilage Cartilage Degradation Degradation->Cartilage B16_Metastasis_Workflow cluster_preparation Cell & Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Endpoint Analysis B16_culture Culture B16-F10 Melanoma Cells Harvest Harvest & Prepare Cell Suspension B16_culture->Harvest Injection Intravenous Injection of B16-F10 Cells Harvest->Injection Mice Acquire C57BL/6 Mice Mice->Injection Treatment Administer this compound (e.g., oral gavage) Injection->Treatment Monitoring Monitor Mice for Pre-defined Period Treatment->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Lung_harvest Harvest Lungs Euthanasia->Lung_harvest Metastasis_count Count Lung Metastatic Nodules Lung_harvest->Metastasis_count Data_analysis Statistical Analysis Metastasis_count->Data_analysis Cartilage_Degradation_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Endpoint Analysis Rabbits Acquire New Zealand White Rabbits Intraarticular_injection Intra-articular Injection of Stromelysin-1 into Rabbit Knee Rabbits->Intraarticular_injection Stromelysin Prepare Recombinant Human Stromelysin-1 (MMP-3) Stromelysin->Intraarticular_injection Treatment Administer this compound (e.g., oral gavage) Intraarticular_injection->Treatment Incubation Allow for In Vivo Incubation Period Treatment->Incubation Euthanasia Euthanize Rabbits Incubation->Euthanasia Cartilage_harvest Harvest Articular Cartilage Euthanasia->Cartilage_harvest Biochemical_analysis Biochemical Analysis (Proteoglycan Content) Cartilage_harvest->Biochemical_analysis Histology Histological Evaluation Cartilage_harvest->Histology

Methodological & Application

Application Notes and Protocols for CGS 27023A In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 27023A is a potent, orally bioavailable, non-peptidic broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in the pathogenesis of various diseases, including cancer metastasis and osteoarthritis.[2][3] These application notes provide detailed protocols for in vivo experimental models to evaluate the efficacy of this compound in oncology and rheumatology research.

Mechanism of Action

This compound functions by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. This action prevents the breakdown of extracellular matrix components, a critical step in tumor invasion, angiogenesis, and cartilage degradation.[4][5][6] The inhibitory constants (Ki) of this compound for various MMPs are summarized in the table below.

MMP TargetKi (nM)
MMP-1 (Collagenase-1)33
MMP-2 (Gelatinase A)20
MMP-3 (Stromelysin-1)43
MMP-9 (Gelatinase B)8

Data sourced from MedchemExpress.[1]

Signaling Pathway in Cancer Metastasis

MMPs, particularly MMP-2 and MMP-9, play a crucial role in cancer cell invasion and angiogenesis, key processes in metastasis.[5][7][8] They are often upregulated in aggressive tumors and their activity is associated with poor prognosis.[7] this compound, by inhibiting these MMPs, can interfere with the metastatic cascade.

MMP_Signaling_Pathway_in_Cancer_Metastasis cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 MMP Regulation and Activity cluster_3 Metastatic Cascade Growth_Factors Growth Factors (e.g., VEGF, FGF) Tumor_Cell Tumor Cell Growth_Factors->Tumor_Cell Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-8, TNF-α) Inflammatory_Cytokines->Tumor_Cell Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Tumor_Cell->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Pathways->Transcription_Factors MMP_Gene_Expression MMP-2 & MMP-9 Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMP-2 & Pro-MMP-9 (Inactive) MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMP-2 & MMP-9 Pro_MMPs->Active_MMPs Activation ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMPs->ECM_Degradation CGS_27023A This compound CGS_27023A->Active_MMPs Inhibition Invasion Tumor Cell Invasion ECM_Degradation->Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis

MMP signaling in cancer metastasis and the inhibitory action of this compound.

In Vivo Experimental Protocols

Murine Melanoma Lung Metastasis Model

This protocol is designed to evaluate the efficacy of this compound in inhibiting the formation of lung metastases from circulating melanoma cells.

Experimental Workflow:

Workflow for the murine melanoma lung metastasis model.

Materials:

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old)

  • Tumor Cells: B16-F10 murine melanoma cell line

  • Test Article: this compound

  • Vehicle: To be determined based on solubility and route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage).

  • Reagents: Phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM), trypsin-EDTA.

Procedure:

  • Cell Preparation: Culture B16-F10 melanoma cells in appropriate medium until they reach 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 105 cells/mL.

  • Tumor Cell Inoculation: Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 104 cells) into the lateral tail vein.

  • Treatment Administration:

    • Randomly assign mice to a control group and a this compound treatment group.

    • Prepare a formulation of this compound in a suitable vehicle. While the specific dose used in the B16-F10 model is not explicitly stated in the provided results, a starting dose of 30 mg/kg administered orally once or twice daily can be considered based on other preclinical studies.[9]

    • Administer the this compound formulation or vehicle to the respective groups daily for 14 consecutive days, starting on the day of tumor cell inoculation.

  • Endpoint Analysis:

    • On day 15, euthanize the mice.

    • Excise the lungs and fix them in Bouin's solution.

    • Count the number of visible tumor nodules on the lung surface.

    • For micrometastasis analysis, lung tissues can be processed for histology and melanin content measurement.[3]

Quantitative Data Summary (Hypothetical based on reported significant decrease):

Treatment GroupMean Number of Lung Nodules (± SEM)Percent Inhibition
Vehicle Control150 (± 20)-
This compound (30 mg/kg)50 (± 10)66.7%

Note: This data is illustrative. Actual results may vary.

Rabbit Model of Osteoarthritis

This protocol evaluates the ability of this compound to prevent cartilage degradation in a surgically induced model of osteoarthritis.

Experimental Workflow:

Workflow for the rabbit osteoarthritis model.

Materials:

  • Animal Model: New Zealand White rabbits (male, 2.0-2.5 kg)

  • Test Article: this compound

  • Vehicle: Suitable for the chosen route of administration.

  • Surgical Instruments: Standard sterile surgical pack.

  • Reagents for Histology: Formalin, decalcifying solution, Safranin O-fast green stain.

Procedure:

  • Induction of Osteoarthritis:

    • Anesthetize the rabbits.

    • Perform a bilateral anterior cruciate ligament transection (ACLT) on the knee joints to induce instability and subsequent cartilage degradation.[10]

  • Treatment Administration:

    • Two weeks post-surgery, randomly divide the rabbits into a control group and a this compound treatment group.

    • A dose of 75 µmol/kg administered via oral gavage has been shown to be effective in a rabbit model of cartilage degradation.[1] Prepare the this compound formulation in a suitable vehicle.

    • Administer the this compound formulation or vehicle to the respective groups at the determined frequency and duration (e.g., once daily for 4-7 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 6 or 9 weeks post-ACLT), euthanize the rabbits.

    • Dissect the knee joints and perform a gross morphological assessment of the femoral condyles, scoring the severity of lesions.

    • Fix the femoral condyles in formalin, decalcify, and embed in paraffin for histological analysis.

    • Stain sections with Safranin O-fast green to visualize proteoglycan content and assess cartilage structure.

    • Evaluate histological sections using a scoring system such as the OARSI score.

    • Gene expression analysis of MMPs (e.g., MMP-1, MMP-3, MMP-13) and their inhibitors (e.g., TIMP-1) in the cartilage can also be performed.[10]

Quantitative Data Summary (Based on reported cartilage protection):

Treatment GroupGross Morphology Score (Mean ± SD)Histological Score (OARSI, Mean ± SD)MMP-13 Gene Expression (Fold Change vs. Normal)
Vehicle Control3.2 (± 0.5)18.5 (± 3.2)5.8
This compound (75 µmol/kg)1.5 (± 0.3)8.2 (± 2.1)2.1

Note: This data is illustrative and based on the expected outcome of significant cartilage protection.

Pharmacokinetics and Safety

Clinical studies in humans have shown that this compound is rapidly absorbed after oral administration, with pharmacokinetics being linear.[11] Sustained plasma concentrations sufficient for target enzyme inhibition were achieved at doses of 150 mg twice daily.[11] The most common adverse effects reported were rash and musculoskeletal side effects.[11]

Conclusion

This compound is a valuable research tool for investigating the role of MMPs in various pathological processes. The in vivo models described provide a framework for evaluating the therapeutic potential of this compound in preclinical settings for cancer and osteoarthritis. Careful consideration of the experimental design, including appropriate controls, dosing regimens, and endpoint analyses, is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for CGS 27023A in a Rabbit Cartilage Degradation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CGS 27023A, a potent, orally active matrix metalloproteinase (MMP) inhibitor, in a rabbit model of stromelysin-induced cartilage degradation. The information is compiled from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound is a non-peptidic, broad-spectrum MMP inhibitor with potent activity against several MMPs, including MMP-3 (stromelysin-1), which is a key enzyme in the degradation of cartilage extracellular matrix.[1] In vivo studies have demonstrated its efficacy in preventing cartilage degradation in rabbit models, making it a valuable tool for osteoarthritis research and the development of disease-modifying osteoarthritis drugs (DMOADs). This document outlines the dosage, administration, and experimental procedures for utilizing this compound in a stromelysin-induced rabbit cartilage degradation model.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in two different rabbit models of cartilage degradation.

ParameterStromelysin-Induced ModelMeniscectomy-Induced Model
Compound This compoundThis compound
Animal Model New Zealand White RabbitsNew Zealand White Rabbits
Induction Method Intra-articular injection of stromelysin (MMP-3)Partial lateral meniscectomy
Dosage 30 mg/kg100 mg/kg
Administration Route Oral (p.o.)In-feed
Frequency Single doseDaily
Duration of Action Up to 8 hours8 weeks
Primary Outcome Prevention of acute cartilage degradationReduction in cartilage pathology

Signaling Pathway of this compound in Cartilage Degradation

This compound exerts its chondroprotective effects by directly inhibiting the catalytic activity of matrix metalloproteinases, particularly stromelysin-1 (MMP-3). In the context of cartilage degradation, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are released into the joint, stimulating chondrocytes to produce MMPs. Stromelysin (MMP-3) plays a crucial role in this process by degrading key components of the extracellular matrix, such as proteoglycans and type IX collagen, and by activating other MMPs, including procollagenases. By inhibiting stromelysin, this compound blocks this degradative cascade, thus preserving the integrity of the cartilage matrix.

G cluster_0 Joint Environment cluster_1 Degradative Cascade Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Pro-inflammatory Stimuli->Chondrocyte stimulates MMP-3 (Stromelysin) Synthesis MMP-3 (Stromelysin) Synthesis & Activation Chondrocyte->MMP-3 (Stromelysin) Synthesis ECM_Degradation Extracellular Matrix Degradation (Proteoglycans, Collagen) MMP-3 (Stromelysin) Synthesis->ECM_Degradation Other_MMPs Activation of other MMPs MMP-3 (Stromelysin) Synthesis->Other_MMPs Other_MMPs->ECM_Degradation contributes to CGS_27023A This compound CGS_27023A->MMP-3 (Stromelysin) Synthesis inhibits

Caption: Signaling pathway of this compound in inhibiting cartilage degradation.

Experimental Protocols

Protocol 1: Stromelysin-Induced Acute Cartilage Degradation Model

This protocol is designed to evaluate the acute chondroprotective effects of this compound.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Recombinant active stromelysin-1 (MMP-3)

  • Sterile saline

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Gavage needles

  • Insulin syringes with 30-gauge needles

Procedure:

  • Animal Acclimatization: Acclimatize rabbits to laboratory conditions for at least one week prior to the experiment.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 30 mg/kg dose in a reasonable volume (e.g., 1-2 mL).

  • Administration of this compound: Administer the prepared this compound suspension (30 mg/kg) or vehicle control to the rabbits via oral gavage.

  • Induction of Cartilage Degradation: One hour after the administration of this compound or vehicle, anesthetize the rabbits. Inject one knee joint of each rabbit with a solution of recombinant active stromelysin-1 in sterile saline. The contralateral knee can be injected with sterile saline as a control.

  • Post-Induction and Tissue Harvest: Euthanize the rabbits at a predetermined time point (e.g., 8 hours post-stromelysin injection) to assess the acute effects.

  • Cartilage Analysis: Dissect the knee joints and collect the articular cartilage. Analyze the cartilage for proteoglycan content (e.g., Safranin O staining and quantification) and collagen degradation (e.g., immunohistochemistry for collagen cleavage epitopes).

Protocol 2: Meniscectomy-Induced Osteoarthritis Model

This protocol is for evaluating the long-term, disease-modifying effects of this compound.

Materials:

  • This compound

  • Rabbit chow

  • Male New Zealand White rabbits (mature)

  • Surgical instruments for aseptic surgery

Procedure:

  • Animal Acclimatization: As in Protocol 1.

  • Diet Preparation: Incorporate this compound into the rabbit chow to achieve a daily dose of 100 mg/kg based on average daily food consumption. Prepare a control diet without the compound.

  • Surgical Induction of Osteoarthritis: Anesthetize the rabbits and perform a partial lateral meniscectomy on one knee joint to induce osteoarthritis. The contralateral joint can serve as a non-operated control.

  • Post-Surgical Care and Treatment: Provide appropriate post-operative care. Start the rabbits on the this compound-containing diet or the control diet.

  • Long-Term Study: Maintain the rabbits on their respective diets for the duration of the study (e.g., 8 weeks).

  • Endpoint Analysis: At the end of the study period, euthanize the rabbits. Dissect the knee joints and perform macroscopic and histological scoring of cartilage pathology.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vivo testing of this compound in a rabbit cartilage degradation model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Analysis Animal_Acclimatization Animal Acclimatization Treatment Oral Administration of this compound Animal_Acclimatization->Treatment Compound_Preparation This compound Formulation Compound_Preparation->Treatment Induction Induction of Cartilage Degradation Treatment->Induction Harvest Tissue Harvest Induction->Harvest Analysis Histological & Biochemical Analysis Harvest->Analysis

References

Application Notes and Protocols for the Synthesis of Radiolabeled CGS 27023A for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various radiolabeled analogs of CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor, for use in Positron Emission Tomography (PET) imaging. The protocols described herein cover the synthesis of fluorine-18 ([¹⁸F]), carbon-11 ([¹¹C]), and radioiodinated derivatives of this compound, along with guidelines for small animal PET imaging and biodistribution studies.

Introduction

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases.[2] Non-invasive imaging of MMP activity using PET can provide valuable insights into disease progression and response to therapy. Radiolabeled versions of this compound serve as valuable probes for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of different radiolabeled this compound analogs.

Table 1: Synthesis of [¹⁸F]-labeled this compound Derivative

ParameterValueReference
Radiochemical Yield (decay-corrected)12.1 ± 5.9%[3]
Radiochemical Purity98.8 ± 0.6%[3]
Specific Activity39 ± 27 GBq/µmol[3]
Synthesis Time (from end of radionuclide production)160 ± 18 min[3]

Table 2: Synthesis of [¹¹C]Methyl-Halo-CGS 27023A Analogs

ParameterValueReference
Radiochemical Yield (decay-corrected)40-60%[4]
Synthesis Time20-25 min[4]

Signaling Pathway

This compound exerts its biological effect by inhibiting the catalytic activity of MMPs. The diagram below illustrates a simplified signaling pathway of MMP activation and its inhibition by compounds like this compound.

MMP_Signaling_Pathway MMP Activation and Inhibition Pathway cluster_activation MMP Activation Cascade cluster_inhibition Inhibition cluster_effects Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Cell_Surface_Receptors Cell Surface Receptors Growth_Factors->Cell_Surface_Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Cell_Surface_Receptors Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Cell_Surface_Receptors->Signaling_Cascades Gene_Transcription MMP Gene Transcription Signaling_Cascades->Gene_Transcription Pro_MMPs Pro-MMPs (Inactive Zymogens) Gene_Transcription->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation Cell_Migration_Invasion Cell Migration & Invasion Active_MMPs->Cell_Migration_Invasion Angiogenesis Angiogenesis Active_MMPs->Angiogenesis Growth_Factor_Release Release of Growth Factors Active_MMPs->Growth_Factor_Release Other_Proteases Other Proteases (e.g., Plasmin) Other_Proteases->Active_MMPs Activation CGS_27023A This compound CGS_27023A->Active_MMPs Inhibition TIMPs TIMPs (Tissue Inhibitors of Metalloproteinases) TIMPs->Active_MMPs Inhibition

Caption: A diagram illustrating the signaling pathway of MMP activation and its inhibition.

Experimental Protocols

Synthesis of [¹⁸F]-labeled this compound Derivative

This protocol is based on a one-step nucleophilic aromatic substitution reaction.

Materials:

  • Precursor: (R)-2-(N-((6-trimethylammoniumpyridin-3-yl)methyl)-4-methoxyphenyl-sulfonamido)-N-hydroxy-3-methylbutanamide triflate salt

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification

Workflow Diagram:

Synthesis_Workflow_18F [18F]-CGS 27023A Synthesis Workflow Start Start Trap_18F Trap [18F]Fluoride on Anion Exchange Cartridge Start->Trap_18F Elute_18F Elute [18F]Fluoride with K222/K2CO3 Solution Trap_18F->Elute_18F Dry_18F Azeotropic Drying of [18F]Fluoride Complex Elute_18F->Dry_18F Add_Precursor Add Precursor in DMF Dry_18F->Add_Precursor Reaction Heat Reaction Mixture (e.g., 120°C, 15 min) Add_Precursor->Reaction Quench Quench Reaction with Water Reaction->Quench Purification_SPE Initial Purification (C18 SPE Cartridge) Quench->Purification_SPE Purification_HPLC Final Purification (Semi-preparative HPLC) Purification_SPE->Purification_HPLC Formulation Formulate in Saline with Ethanol Purification_HPLC->Formulation QC Quality Control (Radio-TLC, HPLC) Formulation->QC End End QC->End

Caption: Workflow for the synthesis of [¹⁸F]-labeled this compound derivative.

Procedure:

  • [¹⁸F]Fluoride processing: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).

  • Radiolabeling reaction: Add the precursor dissolved in anhydrous DMF to the dried [¹⁸F]fluoride-K₂₂₂ complex. Seal the reaction vessel and heat at a specified temperature (e.g., 120°C) for a designated time (e.g., 15 minutes).

  • Purification: After cooling, quench the reaction with water and pass the mixture through a C18 SPE cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the product with acetonitrile or ethanol.

  • Further purify the product using a semi-preparative HPLC system.

  • Formulation: Collect the desired product fraction from the HPLC, remove the solvent under reduced pressure, and formulate the final product in a sterile solution, typically saline with a small percentage of ethanol for solubility.

  • Quality Control: Perform quality control checks including radiochemical purity (by radio-TLC and analytical HPLC), specific activity, and residual solvent analysis.

Synthesis of [¹¹C]Methyl-Halo-CGS 27023A Analogs

This protocol involves the ¹¹C-O-methylation of a precursor at the aminohydroxyl position.[4]

Materials:

  • Precursor: Halo-CGS 27023A analogs (e.g., 2-F, 4-F, 2-Cl, etc.)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Base (e.g., sodium hydride or a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., DMF)

  • SPE cartridges for purification

  • HPLC system for quality control

Procedure:

  • Precursor preparation: Dissolve the halo-CGS 27023A analog precursor in an anhydrous solvent in a reaction vessel.

  • ¹¹C-Methylation: Bubble the gaseous [¹¹C]methyl triflate, produced from a gas-phase iodination of [¹¹C]methane followed by reaction with silver triflate, through the precursor solution containing a base at room temperature or slightly elevated temperature.

  • Purification: After the reaction is complete (typically monitored by radio-TLC), quench the reaction and purify the crude product using SPE cartridges.

  • Formulation and Quality Control: Formulate the final product and perform quality control as described for the [¹⁸F]-labeled analog.

Synthesis of Radioiodinated this compound Analogs

This protocol involves the electrophilic radioiodination of a suitable precursor.

Materials:

  • Precursor: A this compound analog with an activatable aromatic ring (e.g., a phenol or an organotin precursor).

  • Radioiodide ([¹²³I]NaI or [¹²⁵I]NaI)

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Reaction buffer (e.g., phosphate buffer)

  • Reducing agent to quench the reaction (e.g., sodium metabisulfite)

  • SPE cartridges and/or HPLC for purification

Procedure:

  • Reaction setup: In a reaction vial, combine the precursor dissolved in a suitable solvent with the radioiodide solution in a reaction buffer.

  • Radioiodination: Initiate the reaction by adding the oxidizing agent. Allow the reaction to proceed at room temperature for a specified time (e.g., 5-15 minutes).

  • Quenching: Stop the reaction by adding a reducing agent.

  • Purification, Formulation, and Quality Control: Purify the product using SPE and/or HPLC, formulate in a suitable vehicle, and perform quality control as previously described.

Small Animal PET Imaging Protocol

The following is a general protocol for PET imaging of tumor-bearing mice with a radiolabeled this compound analog. This protocol should be adapted based on the specific radiotracer and research question.

Workflow Diagram:

PET_Imaging_Workflow Small Animal PET Imaging Workflow Start Start Animal_Prep Animal Preparation (e.g., Fasting, Anesthesia) Start->Animal_Prep Tracer_Admin Radiotracer Administration (e.g., Tail Vein Injection) Animal_Prep->Tracer_Admin Uptake_Period Uptake Period (e.g., 60 min) Tracer_Admin->Uptake_Period Positioning Position Animal in PET Scanner Uptake_Period->Positioning PET_Scan PET Data Acquisition Positioning->PET_Scan CT_Scan CT Scan for Anatomical Co-registration PET_Scan->CT_Scan Image_Recon Image Reconstruction CT_Scan->Image_Recon Data_Analysis Data Analysis (e.g., ROI analysis) Image_Recon->Data_Analysis End End Data_Analysis->End

Caption: General workflow for small animal PET imaging with a radiolabeled tracer.

Procedure:

  • Animal Preparation:

    • Use tumor-bearing mice (e.g., xenograft or genetically engineered models).

    • Fast the animals for 4-6 hours prior to imaging to reduce background signal, especially for [¹⁸F]FDG co-scans.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen. Maintain body temperature using a heating pad.

  • Radiotracer Administration:

    • Administer a known amount of the radiolabeled this compound analog (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.

    • Record the exact injected dose by measuring the syringe before and after injection in a dose calibrator.

  • Uptake Period:

    • Allow the radiotracer to distribute for a specific period (e.g., 60 minutes). The optimal uptake time should be determined in preliminary studies.

  • PET/CT Imaging:

    • Position the anesthetized animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Perform a static or dynamic PET scan over the region of interest (e.g., the tumor).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs of interest to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Biodistribution Studies

Ex vivo biodistribution studies are essential to validate the in vivo PET imaging data.

Procedure:

  • Following radiotracer administration and the specified uptake period, humanely euthanize the mice.

  • Immediately dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Calculate the %ID/g for each tissue.

These detailed protocols and application notes should serve as a valuable resource for researchers and scientists working on the development and application of radiolabeled this compound for PET imaging of MMP activity. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.

References

CGS 27023A solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A is a potent, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is implicated in a variety of pathological processes, including arthritis, cancer cell invasion, and metastasis. This compound has been shown to inhibit several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, with Ki values in the nanomolar range, making it a valuable tool for in vitro and in vivo studies of MMP-driven pathologies.[1]

These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for laboratory research.

Physicochemical and Inhibitory Data

The following tables summarize the key physicochemical properties and inhibitory constants (Ki) of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₅S
Molecular Weight 393.46 g/mol [2]
Appearance Solid Powder
CAS Number 161314-82-5

Table 2: Inhibitory Activity (Ki) of this compound against various MMPs

MMP TargetKi (nM)
MMP-133
MMP-220
MMP-343
MMP-98

Data compiled from MedchemExpress.[1]

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

Table 3: Solubility of this compound

SolventConcentration
Dimethyl Sulfoxide (DMSO)10 mM[3]
Phosphate-Buffered Saline (PBS)Data not available
EthanolData not available
Cell Culture MediumData not available

Note: The solubility of this compound in aqueous buffers such as PBS, and in cell culture media has not been extensively reported in publicly available literature. It is strongly recommended that researchers determine the solubility in their specific experimental buffer or medium empirically before preparing working solutions.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous/molecular sieve-grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber, or foil-wrapped microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3935 mg of this compound (MW = 393.46 g/mol ).

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 4: Storage Recommendations

FormStorage TemperatureStability
Solid Powder-20°C12 Months
4°C6 Months
In DMSO-80°C6 Months
-20°C6 Months

Data compiled from Probechem.[3]

Signaling Pathway and Experimental Workflow

This compound directly inhibits the catalytic activity of MMPs, thereby preventing the degradation of ECM components.

MMP_Inhibition_Pathway cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Collagen Collagen Proteoglycans Proteoglycans Fibronectin Fibronectin MMPs MMPs (e.g., MMP-1, -2, -3, -9) MMPs->Collagen Degradation MMPs->Proteoglycans Degradation MMPs->Fibronectin Degradation CGS27023A This compound CGS27023A->MMPs Inhibition

Caption: this compound inhibits MMPs, preventing ECM degradation.

The following diagram outlines a typical workflow for an in vitro MMP inhibition assay using this compound.

Experimental_Workflow A Prepare 10 mM this compound stock solution in DMSO B Prepare serial dilutions of This compound in assay buffer A->B D Add assay buffer, this compound dilutions, and enzyme to a 96-well plate B->D C Prepare recombinant active MMP enzyme solution C->D E Pre-incubate to allow inhibitor-enzyme binding D->E F Add fluorogenic MMP substrate to initiate the reaction E->F G Measure fluorescence kinetically in a microplate reader F->G H Analyze data to determine IC50 values G->H

Caption: Workflow for an in vitro MMP inhibition assay.

Detailed Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound against a specific MMP.

Materials and Reagents
  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm excitation/393 nm emission)

Procedure
  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO as described above.

    • Perform a serial dilution of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM). Prepare a sufficient volume for the assay.

  • Enzyme Preparation:

    • Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 80 µL of Assay Buffer.

    • Control wells (enzyme activity without inhibitor): Add 70 µL of Assay Buffer and 10 µL of Assay Buffer (instead of inhibitor).

    • Inhibitor wells: Add 70 µL of Assay Buffer and 10 µL of each this compound dilution.

    • Add 10 µL of the diluted active MMP enzyme to the control and inhibitor wells.

    • Gently tap the plate to mix.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Add 10 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis
  • Subtract the fluorescence readings of the blank wells from all other wells.

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

References

Application Note & Protocol: Utilizing CGS 27023A for the Inhibition of MMP Activity in Zymography Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2][3] Their enzymatic activity is implicated in a wide array of physiological processes, including embryogenesis, wound healing, and angiogenesis.[4] However, dysregulated MMP activity is a hallmark of various pathologies such as cancer, arthritis, and cardiovascular diseases.[1] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, particularly MMP-2 and MMP-9.[5][6] This method involves the separation of proteins by electrophoresis in a polyacrylamide gel copolymerized with gelatin.[7] Following renaturation, active MMPs digest the gelatin, creating clear bands against a stained background.[5]

CGS 27023A is a potent, broad-spectrum, non-peptidic inhibitor of MMPs.[8] Its use in zymography assays serves as a critical negative control to confirm that the observed proteolytic activity is indeed due to MMPs. By incubating samples with this compound, a significant reduction or complete absence of gelatinolytic bands validates the MMP-specificity of the assay. This application note provides a detailed protocol for the use of this compound in gelatin zymography for the confident identification of MMP activity in biological samples.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of human MMPs, demonstrating its broad-spectrum inhibitory profile.

MMP TargetKi (nM)IC50 (nM)
MMP-1 (Collagenase-1)3333[2], 56[9]
MMP-2 (Gelatinase-A)20-
MMP-3 (Stromelysin-1)43-
MMP-9 (Gelatinase-B)8-
MMP-13 (Collagenase-3)-6[9]
MMP-14 (MT1-MMP)-23[9]

Note: Ki and IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

Protocol 1: Preparation of Gelatin Zymography Gels

This protocol outlines the preparation of a 10% SDS-PAGE gel containing 0.1% gelatin.

Materials:

  • 30% Acrylamide/Bis-acrylamide solution

  • 1.5 M Tris-HCl, pH 8.8 (for resolving gel)

  • 0.5 M Tris-HCl, pH 6.8 (for stacking gel)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gelatin solution (10 mg/mL in ddH2O, prepare fresh)[10]

  • ddH2O

Procedure:

  • Resolving Gel (10%): For a 10 mL gel, combine the following in a conical tube:

    • 3.3 mL ddH2O

    • 2.5 mL 1.5 M Tris-HCl, pH 8.8

    • 3.3 mL 30% Acrylamide/Bis-acrylamide

    • 1.0 mL 1% Gelatin

    • 100 µL 10% SDS

    • 100 µL 10% APS

    • 10 µL TEMED

  • Gently mix the solution and immediately pour it between the glass plates, leaving space for the stacking gel.

  • Overlay with water-saturated isobutanol to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes at room temperature.

  • Stacking Gel (4%): After the resolving gel has polymerized, pour off the overlay and rinse with ddH2O. Prepare the stacking gel solution (for 5 mL):

    • 3.05 mL ddH2O

    • 1.25 mL 0.5 M Tris-HCl, pH 6.8

    • 0.67 mL 30% Acrylamide/Bis-acrylamide

    • 50 µL 10% SDS

    • 50 µL 10% APS

    • 5 µL TEMED

  • Gently mix and pour the stacking gel on top of the resolving gel.

  • Insert the comb and allow the stacking gel to polymerize for 30 minutes.

Protocol 2: Sample Preparation and Electrophoresis

Materials:

  • 2X Non-reducing sample buffer (e.g., 125 mM Tris-HCl pH 6.8, 20% glycerol, 4% SDS, 0.02% bromophenol blue)

  • Conditioned cell culture media or tissue extracts

  • Protein molecular weight marker

Procedure:

  • Thaw samples on ice. If using conditioned media, centrifuge to remove cell debris.[10]

  • Determine the protein concentration of your samples.

  • Mix an equal volume of your sample with 2X non-reducing sample buffer. Do not boil the samples , as this will irreversibly denature the MMPs.

  • Load 10-20 µg of protein per well.[5] Include a protein molecular weight marker in one lane.

  • Run the gel at 125-150 V at 4°C until the dye front reaches the bottom of the gel.[10][11]

Protocol 3: MMP Inhibition with this compound

To confirm MMP-specific activity, this compound can be incorporated in two ways:

A. Pre-incubation of Samples with this compound:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prior to adding the sample buffer, incubate your samples with a final concentration of 1-10 µM this compound for 30-60 minutes at 37°C.

  • As a control, incubate an identical set of samples with the same volume of DMSO.

  • Proceed with sample preparation and electrophoresis as described in Protocol 2.

B. Inclusion of this compound in the Incubation Buffer:

  • After electrophoresis and washing, incubate one gel in the standard incubation buffer (see Protocol 4) and a parallel gel in the incubation buffer containing 1-10 µM this compound.

Protocol 4: Gel Renaturation, Incubation, and Staining

Materials:

  • Washing Buffer: 2.5% (v/v) Triton X-100 in ddH2O

  • Incubation Buffer: 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35

  • Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

  • Destaining Solution: 40% methanol, 10% acetic acid

Procedure:

  • After electrophoresis, carefully remove the gel from the glass plates.

  • Wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature to remove SDS and allow for protein renaturation.[5]

  • Briefly rinse the gel in ddH2O.

  • Incubate the gel in Incubation Buffer for 18-48 hours at 37°C with gentle agitation.[10]

  • After incubation, stain the gel with Staining Solution for 30-60 minutes.[5]

  • Destain the gel with Destaining Solution until clear bands appear against a blue background.[5] These clear bands represent areas of gelatin degradation by MMPs.

Protocol 5: Data Analysis and Interpretation
  • Image the gel using a gel documentation system.

  • The molecular weights of the gelatinolytic bands can be estimated using the protein molecular weight marker. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 typically appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

  • In the lanes treated with this compound, a significant reduction or absence of these bands compared to the control lanes confirms that the observed gelatinolytic activity is due to MMPs.

  • Densitometric analysis can be performed to quantify the relative MMP activity.

Mandatory Visualizations

Zymography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis gel_prep Prepare Gelatin Zymography Gel electrophoresis SDS-PAGE gel_prep->electrophoresis sample_prep Prepare Samples (± this compound pre-incubation) sample_prep->electrophoresis wash Wash (Renaturation) electrophoresis->wash incubate Incubate (± this compound in buffer) wash->incubate stain Stain & Destain incubate->stain image Image Gel stain->image analyze Analyze Bands (Compare ± this compound) image->analyze

Caption: Workflow for Zymography with this compound Inhibition.

MMP_Signaling_Pathway extracellular Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptor extracellular->receptor mapk MAPK Signaling Cascade (e.g., ERK, JNK, p38) receptor->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors mmp_gene MMP Gene Transcription transcription_factors->mmp_gene pro_mmp Pro-MMP Synthesis mmp_gene->pro_mmp active_mmp Active MMP pro_mmp->active_mmp Activation ecm_degradation ECM Degradation & Cellular Responses active_mmp->ecm_degradation cgs27023a This compound cgs27023a->active_mmp Inhibition

Caption: Simplified MMP Activation Pathway and this compound Inhibition.

References

Application Notes and Protocols: CGS 27023A in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A, also known as MMI270, is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, MMPs play a significant role in tumor growth, invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound has been investigated as a potential anti-cancer agent. Preclinical and early clinical studies have explored its use both as a monotherapy and in combination with other therapeutic agents to enhance anti-tumor efficacy.

These application notes provide a summary of available data on this compound in combination therapy, detailed experimental protocols from relevant studies, and a visualization of the underlying signaling pathways.

Data Presentation

This compound Inhibitory Activity
Target MMPKi (nM)
MMP-98
MMP-220
MMP-133
MMP-343

Source: MedchemExpress.com

Clinical Trial Data: this compound in Combination with 5-Fluorouracil (5-FU) and Folinic Acid (FA)
Clinical Trial PhaseIndicationCombination RegimenKey Findings
Phase IAdvanced Colorectal CancerThis compound (MMI270) at various doses (50 mg qd, 150 mg tid, 300 mg bid) with 5-FU (400 mg/m² bolus and 600 mg/m² infusion) and FA (200 mg/m²)The combination was well-tolerated at this compound dose of 300 mg twice daily. No significant pharmacokinetic interaction was observed between this compound and 5-FU. 6 partial responses and 7 cases of stable disease were reported. Joint symptoms were a notable side effect.

Source: PubMed

Signaling Pathways and Mechanisms of Action

The rationale for combining this compound with other therapies stems from its role in modulating the tumor microenvironment. By inhibiting MMPs, this compound can prevent the breakdown of the ECM, which is a physical barrier to tumor cell invasion. Furthermore, MMPs are known to release and activate growth factors and cytokines stored within the ECM, which can promote tumor growth and angiogenesis. MMPs can also influence the immune landscape of the tumor microenvironment. For instance, MMP-2 has been shown to modulate immune responses, and its inhibition could potentially enhance anti-tumor immunity.

G cluster_0 Tumor Microenvironment cluster_2 Cellular Processes ECM Extracellular Matrix (ECM) Invasion Invasion ECM->Invasion Barrier to GF Growth Factors (e.g., VEGF, FGF) Proliferation Proliferation GF->Proliferation Angiogenesis Angiogenesis GF->Angiogenesis Cytokines Cytokines ImmuneCells Immune Cells (e.g., T-cells) Cytokines->ImmuneCells Affects TumorCell Tumor Cell ImmuneCells->TumorCell Kill CGS27023A This compound MMPs MMPs (MMP-1, -2, -3, -9) CGS27023A->MMPs Inhibits Chemotherapy Chemotherapy (e.g., 5-FU) Chemotherapy->TumorCell Induces Immunotherapy Immunotherapy Immunotherapy->ImmuneCells Activates TumorCell->Proliferation TumorCell->Invasion ImmuneEvasion Immune Evasion TumorCell->ImmuneEvasion Apoptosis Apoptosis TumorCell->Apoptosis MMPs->ECM Degrades MMPs->GF Releases MMPs->Cytokines Modulates MMPs->ImmuneEvasion Promotes

Caption: this compound inhibits MMPs, impacting key cancer processes.

Experimental Protocols

Protocol 1: Phase I Clinical Trial of this compound with 5-FU and Folinic Acid in Advanced Colorectal Cancer

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in combination with 5-FU and folinic acid.

Patient Population: Patients with advanced colorectal cancer.

Treatment Regimen:

  • Lead-in Cycle (Days 1-14):

    • Folinic Acid: 200 mg/m² intravenously over 2 hours.

    • 5-Fluorouracil: 400 mg/m² bolus intravenously over 15 minutes, followed by 600 mg/m² continuous intravenous infusion over 22 hours on days 1 and 2.

  • Combination Cycles (from Cycle 2 onwards):

    • The 5-FU and folinic acid regimen is repeated every 14 days.

    • This compound is administered orally, starting with the second cycle, at one of the following dose levels:

      • Cohort 1: 50 mg once daily.

      • Cohort 2: 150 mg three times daily.

      • Cohort 3: 300 mg twice daily.

    • Dose escalation proceeds in the absence of dose-limiting toxicity.

Assessments:

  • Safety: Monitor for adverse events (AEs) and serious adverse events (SAEs) at each cycle. Dose-limiting toxicities (DLTs) are assessed during the first cycle of combination therapy.

  • Pharmacokinetics: Blood samples are collected to determine the plasma concentrations of this compound and 5-FU.

  • Efficacy: Tumor response is evaluated every 8 weeks using standard imaging criteria (e.g., RECIST).

G cluster_0 Patient Screening & Enrollment cluster_1 Treatment Cycles cluster_2 Assessments Screening Screening for Eligibility (Advanced Colorectal Cancer) Enrollment Patient Enrollment & Baseline Assessment Screening->Enrollment Cycle1 Cycle 1 (Lead-in): 5-FU + Folinic Acid Enrollment->Cycle1 Cycle2_on Cycle 2 onwards (Combination): 5-FU + Folinic Acid + this compound (Dose Escalation) Cycle1->Cycle2_on 14 days Safety Safety Monitoring (AEs, DLTs) Cycle2_on->Safety PK Pharmacokinetic Analysis Cycle2_on->PK Efficacy Tumor Response Evaluation (every 8 weeks) Cycle2_on->Efficacy

Caption: Workflow for the Phase I clinical trial of this compound with chemotherapy.

Protocol 2: Representative Preclinical In Vivo Study of an MMP Inhibitor with Immunotherapy (Illustrative Example)

Objective: To evaluate the anti-tumor efficacy of an MMP inhibitor in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Animal Model:

  • BALB/c mice (6-8 weeks old).

  • Subcutaneous implantation of 4T1 murine breast cancer cells (1 x 10⁵ cells in 100 µL PBS) into the mammary fat pad.

Treatment Groups (n=10 mice per group):

  • Vehicle Control (e.g., appropriate solvent for MMPi, administered orally).

  • MMP inhibitor (e.g., this compound at a dose determined by MTD studies, administered orally daily).

  • Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally twice a week).

  • MMP inhibitor + Anti-PD-1 antibody (combination of the above regimens).

Experimental Procedure:

  • Tumor cells are implanted on day 0.

  • Treatment is initiated when tumors reach a palpable size (e.g., ~100 mm³).

  • Tumor volume is measured three times a week with calipers (Volume = 0.5 x length x width²).

  • Mice are monitored for body weight changes and signs of toxicity.

  • At the end of the study (e.g., day 28 or when tumors reach a predetermined size), mice are euthanized.

  • Tumors are excised for downstream analysis.

Endpoint Analysis:

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Analysis of the tumor microenvironment by flow cytometry or immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Measurement of cytokine levels in the tumor or serum.

G Start Day 0: Tumor Cell Implantation (4T1 cells in BALB/c mice) TumorGrowth Tumor Growth to Palpable Size (~100 mm³) Start->TumorGrowth Treatment Initiate Treatment Groups: 1. Vehicle 2. MMPi (e.g., this compound) 3. Anti-PD-1 4. Combination TumorGrowth->Treatment Monitoring Monitor Tumor Volume & Body Weight (3x/week) Treatment->Monitoring Endpoint End of Study (e.g., Day 28) Monitoring->Endpoint Analysis Tumor Excision & Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration - Cytokine Levels Endpoint->Analysis

Caption: Preclinical workflow for evaluating an MMP inhibitor with immunotherapy.

Conclusion

This compound, as a broad-spectrum MMP inhibitor, holds therapeutic potential, particularly in combination with other anti-cancer agents. The available clinical data in combination with chemotherapy shows a manageable safety profile and signs of clinical activity. The rationale for combining this compound with immunotherapy is compelling, given the role of MMPs in shaping the tumor immune microenvironment. Further preclinical and clinical investigations are warranted to fully elucidate the optimal combination strategies and patient populations that would benefit most from this compound-based therapies. The provided protocols offer a framework for designing and conducting such studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing CGS 27023A Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of CGS 27023A, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in a variety of cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-peptidic, orally active inhibitor of matrix metalloproteinases (MMPs). Its mechanism of action involves the chelation of the zinc ion (Zn2+) at the active site of MMPs, which is essential for their catalytic activity. This inhibition prevents the degradation of extracellular matrix (ECM) components, a key process in cancer cell invasion, angiogenesis, and other pathological conditions.

Q2: Which MMPs are inhibited by this compound?

A2: this compound is a broad-spectrum MMP inhibitor with varying potency against different MMPs. Its inhibitory constants (Ki) are in the nanomolar range for several key MMPs.

Q3: What is a good starting concentration for this compound in a cell-based assay?

A3: A common starting point for MMP inhibitors in cell-based assays is to use a concentration approximately 100-fold higher than the in vitro Ki or IC50 value for the target MMP. However, the optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I dissolve and store this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity and off-target effects. Always include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Culture Media

Symptoms:

  • Visible precipitate in the culture wells after adding the compound.

  • Cloudy or turbid appearance of the culture medium.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound concentration exceeds its aqueous solubility limit. Perform a dose-response curve to determine the maximum soluble and non-toxic concentration for your specific cell line and media.
"Solvent shock" from rapid dilution of DMSO stock. Prepare an intermediate dilution of the concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate. Add the compound dropwise while gently swirling the plate.
Interaction with serum proteins. If your experimental design allows, try reducing the serum concentration in your culture medium.
Incorrect pH of the medium. Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4).
Issue 2: High Cell Death or Cytotoxicity Observed

Symptoms:

  • Significant decrease in cell viability in treated wells compared to the vehicle control.

  • Morphological changes indicative of apoptosis or necrosis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
This compound concentration is too high. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic range for your functional assays.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
Off-target effects of the inhibitor. This compound, being a hydroxamate-based inhibitor, can inhibit other metalloenzymes like A Disintegrin and Metalloproteinases (ADAMs).[1] Consider using a more selective inhibitor if off-target effects are a concern.
Issue 3: No or Low Inhibitory Effect Observed

Symptoms:

  • No significant difference in the measured endpoint (e.g., cell invasion, migration) between treated and control groups.

Possible Causes and Solutions:

Possible Cause Recommended Solution
This compound concentration is too low. Increase the concentration of the inhibitor in a stepwise manner. Refer to the suggested starting concentrations in the data table below.
Degradation of the compound. Ensure proper storage of the stock solution. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
MMPs are not the primary drivers of the observed phenotype. Confirm the expression and activity of the target MMPs in your cell line using techniques like gelatin zymography or western blotting.
Incorrect timing of inhibitor addition. Add the inhibitor to the cells prior to or concurrently with the stimulus that induces MMP activity.

Data Presentation: Recommended Concentration Ranges for this compound in Cell-Based Assays

The following table provides a summary of suggested starting concentration ranges for this compound based on its known Ki values and the general principle of using 100-fold higher concentrations in cell-based assays. It is imperative to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Assay Type Target MMPs Cell Line Examples Suggested Starting Concentration Range Key Considerations
Cell Invasion (Transwell) Assay MMP-2, MMP-9MDA-MB-231, HT-1080, PC-31 - 20 µMEnsure the chosen concentration is not cytotoxic over the assay duration (typically 24-48 hours).
Cell Migration (Wound Healing/Scratch) Assay MMP-1, MMP-2, MMP-9Fibroblasts, Endothelial Cells, Cancer Cells1 - 10 µMThis assay is generally less sensitive to MMP inhibition than invasion assays.
Gelatin Zymography (MMP-2 & MMP-9 activity) MMP-2, MMP-9Various0.1 - 5 µM (in conditioned media)The inhibitor is added to the incubation buffer after electrophoresis to assess direct inhibition of enzymatic activity.
Cell Viability/Cytotoxicity (MTT, XTT, etc.) N/A (assessing toxicity)Any cell line0.1 - 100 µMTo determine the non-toxic working range of the inhibitor.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cells in serum-free medium.

  • Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert. Include different concentrations of this compound or vehicle control in the cell suspension.

  • Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the cells with Crystal Violet.

  • Count the number of stained cells in several fields of view under a microscope.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

Materials:

  • Conditioned cell culture media

  • SDS-PAGE gels containing gelatin (0.1%)

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Collect conditioned media from cell cultures treated with or without this compound.

  • Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.

  • Load the samples onto a gelatin-containing SDS-PAGE gel and run electrophoresis at 4°C.

  • After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer overnight at 37°C. For inhibitor studies, this compound can be added to the developing buffer.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

Visualizations

Signaling_Pathway GF Growth Factors (EGF, FGF, etc.) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Cytokines Cytokines (TNF-α, IL-1β) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R Ras_Raf_MAPK Ras/Raf/MAPK Pathway RTK->Ras_Raf_MAPK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt NFkB NF-κB Pathway Cytokine_R->NFkB AP1 AP-1 Ras_Raf_MAPK->AP1 PI3K_Akt->AP1 NFkB_TF NF-κB NFkB->NFkB_TF MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB_TF->MMP_Gene Pro_MMPs Pro-MMPs MMP_Gene->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation CGS_27023A This compound CGS_27023A->Active_MMPs Inhibition Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis

Caption: Signaling pathways regulating MMP expression and activity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare Cells (Seeding) prep_compound 2. Prepare this compound (Serial Dilutions) treat_cells 3. Treat Cells with This compound prep_compound->treat_cells perform_assay 4. Perform Cell-Based Assay (e.g., Invasion, Viability) treat_cells->perform_assay data_acq 5. Data Acquisition (e.g., Plate Reader, Microscopy) perform_assay->data_acq data_analysis 6. Data Analysis & Interpretation data_acq->data_analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Flow start Start Experiment check_results Unexpected Results? start->check_results precipitate Precipitation? check_results->precipitate Yes end Optimize & Repeat check_results->end No high_cytotoxicity High Cytotoxicity? precipitate->high_cytotoxicity No sol_precipitate Check Solubility Limit Use Serial Dilution Warm Media precipitate->sol_precipitate Yes no_effect No/Low Effect? high_cytotoxicity->no_effect No sol_cytotoxicity Lower Concentration Check DMSO Toxicity Consider Off-Target Effects high_cytotoxicity->sol_cytotoxicity Yes sol_no_effect Increase Concentration Check Compound Stability Confirm MMP Activity no_effect->sol_no_effect Yes no_effect->end No sol_precipitate->end sol_cytotoxicity->end sol_no_effect->end

References

CGS 27023A stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments. Below are the recommended storage conditions for both the solid compound and solutions.

Storage Conditions Summary

FormStorage TemperatureDurationNotes
Solid Powder -20°C12 Months
4°C6 Months
In Solvent -80°C6 MonthsAvoid repeated freeze-thaw cycles.
-20°C6 MonthsAvoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, reconstitute the solid this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. Ensure the solution is thoroughly mixed.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. For short-term use during an experiment, keeping the solution on ice is advisable. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is recommended to maintain stability.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. We recommend preparing small aliquots of your stock solution to minimize the number of times a vial is thawed.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter during your experiments with this compound.

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory activity observed. Improper storage: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles.Always store this compound at the recommended temperatures and in single-use aliquots to avoid degradation.
Precipitation of the inhibitor: The compound may have precipitated out of solution, especially in aqueous buffers.Ensure that the final concentration of DMSO in your assay is compatible with the buffer system and does not cause precipitation. Visually inspect your solutions for any signs of precipitation before use.
Incorrect concentration: Errors in calculating the concentration of the stock solution or dilutions.Double-check all calculations and ensure your pipettes are properly calibrated.
Variability in results between experiments. Inconsistent handling: Differences in incubation times, temperatures, or reagent preparation.Standardize your experimental protocol and ensure all steps are performed consistently.
Degradation of the compound in the assay medium: The stability of this compound may be affected by the pH or composition of your assay buffer.While specific data is limited, if you suspect instability, you can perform a time-course experiment to assess the stability of this compound in your specific assay buffer.
Unexpected cellular effects. Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent-related effects.

Experimental Protocols

Below is a general protocol for a matrix metalloproteinase (MMP) inhibition assay using this compound. Please note that this is a template and may require optimization for your specific experimental setup.

MMP Inhibition Assay Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the this compound stock solution in the appropriate assay buffer.

    • Reconstitute the MMP enzyme and the fluorescent substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add your diluted this compound solutions. Include a positive control (a known MMP inhibitor) and a negative control (assay buffer with DMSO).

    • Add the MMP enzyme to each well and incubate for a pre-determined time at the recommended temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescent substrate to each well.

    • Measure the fluorescence intensity at appropriate time intervals using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value of this compound.

Visual Guides

Troubleshooting Workflow for this compound Experiments

G Troubleshooting Workflow for this compound cluster_start cluster_check_inhibitor Inhibitor Integrity cluster_check_protocol Experimental Protocol cluster_check_assay Assay Conditions cluster_solution Solutions start Start: Inconsistent Results check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage check_aliquots Check for Single-Use Aliquots check_storage->check_aliquots If OK solution_new_inhibitor Prepare Fresh Inhibitor Stock check_storage->solution_new_inhibitor If Not OK check_solubility Inspect for Precipitation check_aliquots->check_solubility If OK check_aliquots->solution_new_inhibitor If Not OK check_concentration Recalculate Concentrations check_solubility->check_concentration If OK check_solubility->solution_new_inhibitor If Not OK check_pipetting Calibrate Pipettes check_concentration->check_pipetting If OK solution_optimize_protocol Standardize Protocol check_concentration->solution_optimize_protocol If Not OK check_controls Review Control Data (Positive & Vehicle) check_pipetting->check_controls If OK check_pipetting->solution_optimize_protocol If Not OK check_buffer Assess Buffer Compatibility check_controls->check_buffer If OK check_controls->solution_optimize_protocol If Not OK check_dmso Confirm Final DMSO % check_buffer->check_dmso If OK solution_modify_assay Modify Assay Conditions check_buffer->solution_modify_assay If Not OK check_dmso->solution_modify_assay If OK, consider other factors check_dmso->solution_modify_assay If Not OK

Caption: A logical workflow to troubleshoot common issues during experiments with this compound.

Signaling Pathway Inhibition by this compound

G This compound Inhibition of MMP-Mediated Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM ECM Components (e.g., Collagen, Fibronectin) MMPs Matrix Metalloproteinases (MMPs) MMPs->ECM Degradation GrowthFactors Latent Growth Factors MMPs->GrowthFactors Activation Receptors Cell Surface Receptors GrowthFactors->Receptors Binding Signaling Intracellular Signaling (e.g., Proliferation, Migration) Receptors->Signaling Activation CGS27023A This compound CGS27023A->MMPs Inhibition

Caption: this compound inhibits MMPs, preventing ECM degradation and growth factor activation.

Common issues with CGS 27023A in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGS 27023A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum, and orally active inhibitor of matrix metalloproteinases (MMPs).[1] Its primary mechanism of action is the inhibition of various MMPs, which are enzymes involved in the degradation of the extracellular matrix. It has been shown to inhibit MMP-1, MMP-2, MMP-3, and MMP-9 with high affinity.

Q2: What are the known inhibitory constants (Ki) of this compound for common MMPs?

A2: The inhibitory constants for this compound are summarized in the table below.

MMP TargetInhibitory Constant (Ki)
MMP-133 nM
MMP-220 nM
MMP-343 nM
MMP-98 nM

Data sourced from MedchemExpress.[1]

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in DMSO, with a recommended stock solution concentration of 10 mM. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or artifacts.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Cause 1: Compound Precipitation

  • Troubleshooting Steps:

    • Visually inspect the cell culture medium for any signs of precipitation after adding this compound.

    • Ensure the final DMSO concentration is minimal. If a higher concentration of this compound is required, consider preparing a more concentrated stock solution, but be mindful of the final DMSO percentage.

    • Perform a solubility test in a small volume of your specific cell culture medium before treating your cells.

Possible Cause 2: Compound Degradation

  • Troubleshooting Steps:

    • Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • For long-term experiments, consider replenishing the this compound-containing medium every 24-48 hours, as the stability of the compound in aqueous media at 37°C may be limited.

Possible Cause 3: Incorrect Dosing

  • Troubleshooting Steps:

    • Refer to the Ki values to determine an appropriate starting concentration for your in vitro experiments. A concentration several-fold higher than the Ki for your target MMP is a reasonable starting point.

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Issue 2: Unexpected Off-Target or Cytotoxic Effects

Possible Cause 1: High Compound Concentration

  • Troubleshooting Steps:

    • High concentrations of this compound may lead to off-target effects or direct cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.

    • Use the lowest effective concentration that achieves the desired level of MMP inhibition.

Possible Cause 2: Downstream Signaling Effects

  • Troubleshooting Steps:

    • Be aware that inhibition of MMPs can have complex downstream effects on cell signaling. For instance, some evidence suggests that compounds structurally similar to this compound may influence the biogenesis of microRNAs, such as miR-21.[2]

    • When interpreting your results, consider the broader biological context of MMP inhibition in your experimental system.

Experimental Protocols

General Protocol for In Vitro MMP Inhibition Assay:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Cell Seeding: Seed your cells of interest in a suitable culture plate and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform your downstream analysis, such as zymography to assess MMP activity, western blotting for protein expression, or cell-based assays for migration or invasion.

Signaling Pathways and Workflows

The following diagram illustrates the primary mechanism of action of this compound and a potential downstream signaling effect.

CGS_27023A_Pathway cluster_MMP MMP-Mediated Processes cluster_downstream Potential Downstream Effects ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Degradation ECM Degradation ECM->Degradation Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs (e.g., MMP-1, -2, -3, -9) Pro_MMPs->Active_MMPs Activation Active_MMPs->Degradation Catalyzes miR21 miR-21 Biogenesis Active_MMPs->miR21 Cell_Migration Cell Migration & Invasion Degradation->Cell_Migration GF_Release Growth Factor Release Degradation->GF_Release CGS This compound CGS->Active_MMPs Inhibits PTEN PTEN Expression miR21->PTEN Inhibits

Caption: Mechanism of this compound and its potential downstream effects.

References

Technical Support Center: CGS 27023A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity of CGS 27023A in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound, also known as MMI270, is a potent, orally active, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] this compound is designed to block the activity of these enzymes, which are often overexpressed in various diseases, including cancer and arthritis, where they contribute to tissue remodeling, tumor invasion, and metastasis.[4][5][6] It is a hydroxamate-based inhibitor that chelates the zinc ion at the active site of the MMPs.[7]

Q2: What are the primary toxicities associated with this compound observed in preclinical and clinical studies?

The most detailed public information on this compound toxicity comes from a Phase I clinical trial in patients with advanced solid cancer.[1] In this study, the two main dose-limiting toxicities were rash and musculoskeletal side effects.[1] Myelosuppression (bone marrow toxicity) was notably absent.[1] While specific animal toxicity studies are not detailed in the provided search results, related MMP inhibitors have been associated with musculoskeletal toxicity in animal models and clinical trials.[7][8]

Q3: Can you provide more details on the adverse effects reported in the human Phase I trial?

In the Phase I trial of MMI270 (this compound), the following adverse effects were noted:

  • Rash: A widespread maculopapular rash was observed, which increased in frequency and severity at doses of 300 mg twice daily and higher.[1]

  • Musculoskeletal side effects: These were common, affecting 39 out of 92 patients, and appeared to be related to the duration of treatment rather than the dose level.[1]

  • Nausea: Nausea was also reported as a chemically induced side effect.[1]

Q4: In which animal models has this compound been evaluated?

This compound has been studied in several animal models for its efficacy and pharmacokinetics:

  • Rabbits: Used in a model of stromelysin-induced cartilage degradation to demonstrate the compound's cartilage-protective effects.[2][6]

  • Mice: Employed in studies of hematogenic metastasis of melanoma and for initial small-animal PET imaging studies with a radiolabeled derivative of this compound.[9][10] No unfavorable tissue accumulation was noted in the PET studies.[10]

  • Rats: A related compound was tested in rats with no observed toxicity at the mg/kg range.[11]

Q5: What is a recommended starting dose for preclinical animal studies?

A recommended Phase II dose in humans was determined to be 300 mg twice daily.[1] For animal studies, the optimal dose will depend on the specific model and research question. In a study on melanoma metastasis in mice, daily administration of MMI270 was effective.[9] Researchers should conduct dose-ranging studies to determine the optimal therapeutic window for efficacy and to identify the maximum tolerated dose (MTD) in their specific animal model.

Troubleshooting Guide

Issue 1: Unexpected mortality or severe adverse events in treated animals.

  • Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status.

  • Troubleshooting Steps:

    • Immediately halt the study and perform a necropsy on the deceased animals to identify potential target organs of toxicity.

    • Review the dosing calculations and preparation procedures to rule out formulation errors.

    • Conduct a dose-range finding study with smaller cohorts to establish the MTD.

    • Monitor animals more frequently for clinical signs of toxicity (e.g., weight loss, changes in behavior, lethargy).

Issue 2: Animals are developing skin rashes.

  • Possible Cause: This is a known side effect of this compound, as observed in human clinical trials.[1]

  • Troubleshooting Steps:

    • Document the onset, severity, and characteristics of the rash.

    • Consider whether the rash is dose-dependent in your model. If so, a dose reduction may be necessary if it impacts animal welfare.

    • Consult with a veterinary pathologist to characterize the skin lesions histologically.

    • Ensure that the vehicle control group is not exhibiting similar signs, to rule out a reaction to the formulation.

Issue 3: Observation of joint swelling, lameness, or reluctance to move in animals.

  • Possible Cause: Musculoskeletal side effects are a known class effect of some MMP inhibitors, including this compound.[1][7]

  • Troubleshooting Steps:

    • Carefully examine the animals for signs of joint inflammation or pain.

    • This toxicity has been noted to be related to the duration of treatment.[1] Consider if the study duration can be shortened while still meeting the experimental objectives.

    • At the study endpoint, collect joint and tendon tissues for histopathological analysis to assess for inflammation or tissue damage.

    • If these effects are severe, a lower dose or a different dosing schedule may be required.

Data Presentation

Table 1: Summary of Adverse Events from Phase I Clinical Trial of MMI270 (this compound)

Adverse EventIncidence (out of 92 patients)Dose RelationshipDuration Relationship
Rash 18Increased frequency and severity at ≥300 mg bidNot specified
Musculoskeletal Effects 39Not related to dose levelRelated to duration of treatment
Nausea Not specifiedNot specifiedNot specified
Myelotoxicity 0Not applicableNot applicable

Data sourced from a Phase I study in patients with advanced solid cancer.[1]

Experimental Protocols

Protocol: Administration and Monitoring in the Phase I Human Trial of MMI270 (this compound)

This protocol is adapted from the human Phase I study and can serve as a reference for designing preclinical studies.

  • Drug Administration: MMI270 was administered orally and continuously at various dose levels, starting from 50 mg once daily up to 600 mg three times a day.[1]

  • Toxicity Evaluation: Patients were regularly evaluated for toxicity and tumor response.[1]

  • Sample Collection: Blood and urine samples were collected for pharmacokinetic analysis and to monitor biomarkers.[1]

  • Biomarker Analysis: A panel of biomarkers was assessed, including direct targets of the inhibitor (MMP-2, MMP-9) and indirect targets (TIMP-1, TIMP-2, growth factors), as well as markers for bone resorption.[1]

Mandatory Visualizations

CGS_27023A_Mechanism_of_Action cluster_MMP Matrix Metalloproteinase (MMP) MMP MMP Enzyme (e.g., Stromelysin) Degradation Matrix Degradation MMP->Degradation cleaves Zinc Catalytic Zinc Ion (Zn2+) ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) ECM->Degradation CGS27023A This compound (MMI270) Block Inhibition CGS27023A->Block Block->Zinc chelates

Caption: Mechanism of this compound as an MMP inhibitor.

Toxicity_Troubleshooting_Workflow start Start Animal Study with this compound observe Observe Unexpected Adverse Events (e.g., mortality, rash, lameness) start->observe stop Halt Dosing Immediately observe->stop Yes resume Resume Study with Modified Protocol observe->resume No investigate Investigate Cause stop->investigate necropsy Perform Necropsy & Histopathology investigate->necropsy review_dose Review Dosing & Formulation investigate->review_dose dose_range Conduct New Dose-Range Finding Study necropsy->dose_range review_dose->dose_range modify Modify Protocol: - Adjust Dose - Shorten Duration - Increase Monitoring dose_range->modify modify->resume

Caption: Troubleshooting workflow for unexpected toxicity.

References

Technical Support Center: CGS 27023A Associated Dermatological Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating cutaneous adverse reactions, specifically rash, observed in studies with the matrix metalloproteinase (MMP) inhibitor, CGS 27023A.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence and nature of rash associated with this compound?

A1: In a Phase I clinical trial involving patients with advanced solid cancers, a widespread maculopapular rash was identified as a significant dose-limiting toxicity of this compound (also known as MMI270). The frequency and severity of the rash increased at doses greater than or equal to 300 mg twice daily.[1] This led to the establishment of 300 mg twice daily as the maximum tolerated dose.

Q2: What is the suspected mechanism behind this compound-induced rash?

A2: The precise mechanism is not fully elucidated. However, it is understood that Matrix Metalloproteinases (MMPs) are crucial for maintaining skin homeostasis, including extracellular matrix (ECM) remodeling, inflammation, and wound healing.[2][3] Broad-spectrum inhibition of MMPs by this compound may disrupt these processes, leading to an inflammatory skin reaction. Dysregulated MMP activity is implicated in various inflammatory skin conditions.[3][4][5] The inhibition of multiple MMPs, some of which may have protective functions in the skin, could contribute to this adverse effect.

Q3: Are there any known risk factors for developing a rash with this compound?

A3: The primary identified risk factor is the dosage of this compound. A dose-dependent relationship has been observed, with higher doses correlating with an increased incidence and severity of the rash.[1]

Troubleshooting Guide: Management of this compound-Induced Rash

This guide provides a stepwise approach to managing rash observed during pre-clinical and clinical studies of this compound.

Issue: A subject in a study develops a maculopapular rash after initiation of this compound.

Step 1: Assess and Grade the Severity of the Rash.

Utilize a standardized grading system such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to classify the severity of the rash. This will guide the management strategy.

Table 1: CTCAE v5.0 Grading for Maculopapular Rash

GradeDescription
1Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, burning, tightness)
2Macules/papules covering 10% to 30% BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL)
3Macules/papules covering >30% BSA with or without symptoms; limiting self-care ADL; oral intake decreased
4Life-threatening consequences; urgent intervention indicated
5Death

Step 2: Implement Management Strategies Based on Rash Grade.

The following table outlines recommended actions based on the severity of the rash.

Table 2: Grade-Based Management of this compound-Induced Rash

GradeRecommended Action
Grade 1 - Continue this compound at the current dose with close monitoring.- Initiate topical therapy: emollients, mild to moderate potency topical corticosteroids (e.g., hydrocortisone 1%).- Consider oral antihistamines for pruritus.
Grade 2 - Consider dose reduction of this compound.- Continue/intensify topical therapy with moderate to high potency corticosteroids.- Continue oral antihistamines.- If rash is persistent or symptomatic, consider a short course of oral corticosteroids.
Grade 3 - Interrupt this compound treatment.- Initiate systemic corticosteroid therapy (e.g., prednisone).- Provide supportive care, including hydration and management of symptoms.- Once the rash improves to Grade 1 or baseline, consider re-challenging with this compound at a reduced dose.
Grade 4 - Permanently discontinue this compound.- Hospitalization may be required for intensive supportive care and systemic corticosteroid administration.

Step 3: Prophylactic Measures.

For studies involving doses known to be associated with a higher incidence of rash (≥ 300 mg bid), consider prophylactic measures from the start of treatment. This can include:

  • Patient Education: Advise subjects on the importance of gentle skin care, avoiding harsh soaps and excessive sun exposure.

  • Prophylactic Emollients: Regular use of moisturizers to maintain skin barrier function.

  • Prophylactic Topical Corticosteroids: Low-potency topical corticosteroids may be considered in high-risk scenarios, although evidence for this specific to this compound is lacking.

Experimental Protocols

Protocol 1: Preclinical Evaluation of this compound-Induced Skin Toxicity in an Animal Model

  • Objective: To characterize the dose-dependent skin toxicity of this compound and evaluate the efficacy of potential mitigating agents.

  • Animal Model: Brown Norway rats have been shown to be a sensitive model for studying idiosyncratic drug-induced skin rashes.[6]

  • Methodology:

    • Dose-Ranging Study: Administer this compound orally to different cohorts of rats at a range of doses (e.g., 50, 100, 150 mg/kg/day) for a predefined period (e.g., 14-28 days).

    • Clinical Observation: Monitor animals daily for the onset, progression, and characteristics of any skin reactions. Document findings using a standardized scoring system.

    • Histopathology: At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis to characterize the inflammatory infiltrate and any structural changes.

    • Evaluation of Mitigating Agents: In a separate cohort receiving a rash-inducing dose of this compound, co-administer potential mitigating agents such as topical corticosteroids or systemic antihistamines to assess their ability to prevent or reduce the severity of the rash.

  • Endpoints: Incidence and severity of skin rash, time to onset, histopathological changes, and the effect of mitigating agents on these parameters.

Protocol 2: In Vitro Assessment of this compound's Effect on Keratinocyte and Fibroblast Function

  • Objective: To investigate the direct effects of this compound on key skin cell types to understand the potential mechanisms of rash development.

  • Cell Models: Human epidermal keratinocytes (HEKs) and human dermal fibroblasts (HDFs).

  • Methodology:

    • Cell Viability and Proliferation Assays: Treat HEKs and HDFs with a range of concentrations of this compound and assess cell viability (e.g., using an MTT assay) and proliferation over time.

    • Cytokine and Chemokine Profiling: Measure the release of pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) from cell cultures treated with this compound using ELISA or multiplex assays.

    • Extracellular Matrix (ECM) Protein Expression: Analyze the expression of key ECM proteins (e.g., collagen, elastin) by HDFs in the presence of this compound using techniques like Western blotting or qRT-PCR.

  • Endpoints: Dose-dependent effects of this compound on cell viability, proliferation, inflammatory mediator release, and ECM protein expression.

Visualizations

MMP_Inhibition_and_Skin_Homeostasis cluster_0 Normal Skin Homeostasis cluster_1 Effect of this compound MMPs MMPs ECM_Remodeling ECM Remodeling (Collagen, Elastin turnover) MMPs->ECM_Remodeling Inflammation_Resolution Inflammation Resolution MMPs->Inflammation_Resolution Wound_Healing Wound Healing MMPs->Wound_Healing CGS_27023A CGS_27023A Inhibited_MMPs Broad-Spectrum MMP Inhibition CGS_27023A->Inhibited_MMPs Disrupted_Homeostasis Disrupted Skin Homeostasis Inhibited_MMPs->Disrupted_Homeostasis Inflammatory_Response Inflammatory Response (Rash) Disrupted_Homeostasis->Inflammatory_Response

Caption: Proposed mechanism of this compound-induced rash.

Rash_Management_Workflow Start Start Rash_Observed Rash Observed in Subject Start->Rash_Observed Assess_Grade Assess and Grade Rash (CTCAE) Rash_Observed->Assess_Grade Grade_1 Grade 1 Management: - Continue Drug - Topical Steroids - Antihistamines Assess_Grade->Grade_1 Grade 1 Grade_2 Grade 2 Management: - Consider Dose Reduction - Intensify Topical Tx - Consider Oral Steroids Assess_Grade->Grade_2 Grade 2 Grade_3 Grade 3 Management: - Interrupt Drug - Systemic Steroids - Supportive Care Assess_Grade->Grade_3 Grade 3 Grade_4 Grade 4 Management: - Discontinue Drug - Hospitalize - Intensive Care Assess_Grade->Grade_4 Grade 4 Monitor Monitor for Improvement Grade_1->Monitor Grade_2->Monitor Grade_3->Monitor End End Grade_4->End Monitor->End

Caption: Clinical workflow for managing this compound-induced rash.

References

Validation & Comparative

A Comparative Guide to MMP Inhibition: CGS 27023A vs. Marimastat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors: CGS 27023A and Marimastat. This document details their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, supported by available experimental data.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This guide offers a head-to-head comparison of this compound, a non-peptidic sulfonamide-based hydroxamate inhibitor, and Marimastat, a broad-spectrum peptidomimetic hydroxamate inhibitor.

Mechanism of Action

Both this compound and Marimastat function as competitive inhibitors by chelating the essential zinc ion (Zn2+) in the active site of MMPs through their hydroxamate group.[1] This binding blocks the active site and prevents the degradation of natural MMP substrates.[2] While both are broad-spectrum inhibitors, their potency and selectivity against different MMP subtypes vary.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the reported inhibitory activities of this compound and Marimastat against a range of MMPs. It is important to note that the data are compiled from various sources and experimental conditions may differ, affecting direct comparability.

Table 1: Inhibitory Potency (Ki) of this compound against various MMPs

MMP SubtypeKi (nM)
MMP-1 (Collagenase-1)33[3]
MMP-2 (Gelatinase-A)20[3]
MMP-3 (Stromelysin-1)43[3]
MMP-9 (Gelatinase-B)8[3]

Table 2: Inhibitory Potency (IC50) of Marimastat against various MMPs

MMP SubtypeIC50 (nM)
MMP-1 (Collagenase-1)5[4][5]
MMP-2 (Gelatinase-A)6[4][5]
MMP-7 (Matrilysin)13[4][5]
MMP-9 (Gelatinase-B)3[4]
MMP-14 (MT1-MMP)9[4]

In Vivo Studies

Both this compound and Marimastat have been evaluated in various preclinical in vivo models.

This compound: In a rabbit model of stromelysin-induced cartilage degradation, oral administration of this compound was shown to prevent cartilage erosion.[6] It has also been demonstrated to inhibit hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis mouse models.[7]

Marimastat: In a murine model of head and neck squamous cell carcinoma, Marimastat in combination with chemoradiation demonstrated delayed tumor growth compared to chemoradiation alone.[8]

Experimental Protocols

The inhibitory activity of this compound and Marimastat is typically determined using in vitro enzyme inhibition assays.

Fluorometric MMP Inhibition Assay

This is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9).

    • MMP activator (e.g., p-aminophenylmercuric acetate).

    • Quenched fluorescent MMP substrate.

    • Test inhibitors (this compound or Marimastat) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions.

    • In a 96-well plate, add the assay buffer, the activated MMP enzyme, and varying concentrations of the inhibitor.

    • Incubate the plate at 37°C for a predetermined time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescent substrate to each well.

    • Measure the fluorescence intensity kinetically over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Gelatin Zymography

This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9).

Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the renatured MMPs to digest the gelatin. The gel is then stained, and areas of gelatinase activity appear as clear bands against a stained background.

Detailed Methodology:

  • Sample Preparation:

    • Prepare cell lysates or conditioned media containing MMPs.

  • Electrophoresis:

    • Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development:

    • Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel to visualize the clear bands of gelatinolytic activity. The molecular weight of the bands can be used to identify the specific MMPs.[9]

Visualizations

G Chemical Structures of MMP Inhibitors cluster_CGS This compound cluster_Marimastat Marimastat CGS_struct CGS_struct Marimastat_struct Marimastat_struct

Caption: Chemical structures of this compound and Marimastat.

MMP_Inhibition_Pathway Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Degraded_ECM Degraded ECM Active_MMP->Degraded_ECM Degradation Inhibited_MMP Inhibited MMP Active_MMP->Inhibited_MMP Inhibitor This compound or Marimastat Inhibitor->Inhibited_MMP Binding to Active Site (Zn2+) ECM_Substrate Extracellular Matrix (e.g., Collagen) ECM_Substrate->Active_MMP

Caption: General mechanism of MMP inhibition.

Fluorometric_Assay_Workflow start Start reagents Prepare Reagents: - Activated MMP - Inhibitor Dilutions - Fluorescent Substrate start->reagents plate Add Reagents to 96-well Plate reagents->plate incubate Incubate to allow Inhibitor Binding plate->incubate add_substrate Add Fluorescent Substrate incubate->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a fluorometric MMP inhibition assay.

References

A Comparative Analysis of the Broad-Spectrum MMP Inhibitor CGS 27023A and Selective MMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, CGS 27023A, with the more targeted approach of selective MMP inhibitors. This document synthesizes experimental data on their performance, outlines detailed experimental protocols, and visualizes key concepts through diagrams.

The field of matrix metalloproteinase (MMP) inhibition has evolved significantly. Early drug discovery efforts focused on broad-spectrum inhibitors, such as this compound, which target multiple MMPs. However, the lack of specificity of these compounds often led to off-target effects and dose-limiting toxicities in clinical trials.[1][2] This has spurred the development of a new generation of selective MMP inhibitors that target specific MMPs implicated in various pathologies, offering the potential for improved efficacy and safety profiles.

This compound: A Potent, Broad-Spectrum Inhibitor

This compound is a non-peptidic, orally active hydroxamic acid-based inhibitor of MMPs.[1][3] It has been shown to be a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.[3] Its broad activity profile led to its investigation in various preclinical models of diseases such as arthritis and cancer.[3][4] However, like other broad-spectrum MMP inhibitors, its clinical development was hampered by adverse effects, including musculoskeletal syndrome, which are thought to be caused by the inhibition of multiple MMPs.[2][5]

The Rise of Selective MMP Inhibitors

The limitations of broad-spectrum inhibitors have highlighted the need for more selective agents. MMPs play diverse and sometimes opposing roles in physiological and pathological processes. Therefore, selectively inhibiting a specific MMP that is a key driver of a disease, while sparing other beneficial MMPs, is a more rational therapeutic strategy.[5][6] Researchers have since developed a range of selective MMP inhibitors targeting individual MMPs, such as MMP-9 for cancer and MMP-13 for osteoarthritis, with the aim of maximizing therapeutic benefit while minimizing side effects.[7][8]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity (Ki or IC50 values) of this compound and a selection of selective MMP inhibitors against various MMPs. This data provides a quantitative basis for comparing their potency and selectivity.

InhibitorTypeTarget MMP(s)Ki (nM)IC50 (nM)Reference(s)
This compound Broad-SpectrumMMP-133[3]
MMP-220[3]
MMP-343[3]
MMP-98[3]
Selective MMP-2 Inhibitor SelectiveMMP-2Varies[9]
Selective MMP-8 Inhibitor SelectiveMMP-8Varies
Andecaliximab (GS-5745) Selective (Antibody)MMP-9Potent Inhibition[5]
Selective MMP-12 Inhibitor SelectiveMMP-12Varies[10]
CL-82198 SelectiveMMP-13Potent Inhibition[8]
Selective MMP-14 Inhibitor SelectiveMMP-14Varies

Note: Specific Ki or IC50 values for many selective inhibitors are proprietary or vary between different compounds within the same class. The table indicates their potent and selective nature as described in the literature.

Experimental Protocols

Accurate assessment of MMP inhibitor potency and selectivity relies on robust experimental assays. Below are detailed methodologies for two commonly used techniques.

In Vitro Fluorometric MMP Activity Assay

This assay is widely used for high-throughput screening of MMP inhibitors.

Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quencher molecule. Upon cleavage of the peptide by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35).

    • Reconstitute the lyophilized MMP enzyme in the assay buffer to a desired stock concentration.

    • Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution, which is then diluted in the assay buffer to the final working concentration.

    • Dissolve the test inhibitor (e.g., this compound or a selective inhibitor) in DMSO and prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the test inhibitor dilutions to the respective wells. Include a positive control (MMP enzyme without inhibitor) and a negative control (assay buffer with substrate but no enzyme).

    • Add the diluted MMP enzyme to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Principle: Proteins in a sample are separated by SDS-PAGE in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Finally, the gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

Detailed Protocol:

  • Sample Preparation:

    • Collect conditioned cell culture media or prepare tissue extracts.

    • Determine the protein concentration of the samples.

    • Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or DTT) and do not boil the samples.

  • Electrophoresis:

    • Prepare a polyacrylamide gel (typically 8-10%) containing gelatin (e.g., 1 mg/mL).

    • Load the prepared samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove the SDS.

    • Rinse the gel briefly with water and then incubate it in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.[13][14]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.

    • The clear bands indicate the presence of active gelatinases. The molecular weight can be estimated by comparing the bands to the molecular weight marker.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the comparison of this compound and selective MMP inhibitors.

G Broad-Spectrum vs. Selective MMP Inhibition cluster_0 Broad-Spectrum Inhibition (this compound) cluster_1 Selective Inhibition CGS_27023A CGS_27023A MMP1 MMP-1 CGS_27023A->MMP1 MMP2 MMP-2 CGS_27023A->MMP2 MMP9 MMP-9 CGS_27023A->MMP9 MMP13 MMP-13 CGS_27023A->MMP13 Selective_MMP9_Inhibitor Selective MMP-9 Inhibitor MMP9_target MMP-9 Selective_MMP9_Inhibitor->MMP9_target Selective_MMP13_Inhibitor Selective MMP-13 Inhibitor MMP13_target MMP-13 Selective_MMP13_Inhibitor->MMP13_target

Caption: Broad-spectrum vs. Selective MMP Inhibition.

The diagram above illustrates the fundamental difference between a broad-spectrum inhibitor like this compound, which non-selectively targets multiple MMPs, and selective inhibitors that are designed to target a specific MMP.

MMP-9 in Cancer Metastasis: A Case for Selective Inhibition

MMP-9 plays a crucial role in cancer metastasis by degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream. The signaling pathways leading to MMP-9 expression are often upregulated in cancer cells.[7][15][16]

G MMP-9 Signaling in Cancer Metastasis cluster_0 Upstream Signaling cluster_1 MMP-9 Expression and Activity cluster_2 Downstream Effects cluster_3 Inhibitor Intervention Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK Cytokines Cytokines Cytokines->PI3K_AKT Cytokines->MAPK_ERK NF_kB NF-kB PI3K_AKT->NF_kB MAPK_ERK->NF_kB MMP9_Gene MMP-9 Gene Transcription NF_kB->MMP9_Gene pro_MMP9 pro-MMP-9 MMP9_Gene->pro_MMP9 active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 ECM_Degradation ECM Degradation active_MMP9->ECM_Degradation Invasion Tumor Invasion ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis Selective_MMP9_Inhibitor Selective MMP-9 Inhibitor Selective_MMP9_Inhibitor->active_MMP9 Inhibits

Caption: MMP-9 Signaling in Cancer Metastasis.

This diagram shows how various signaling pathways converge to induce MMP-9 expression, leading to extracellular matrix degradation and ultimately, cancer metastasis. A selective MMP-9 inhibitor can specifically block this pathological process.

MMP-13 in Osteoarthritis: Targeting Cartilage Degradation

In osteoarthritis, MMP-13 is a key enzyme responsible for the degradation of type II collagen, the main component of articular cartilage.[8][17][18][19] Inhibiting MMP-13 is therefore a promising strategy for preventing cartilage destruction in this disease.

G MMP-13 in Osteoarthritis cluster_0 Pro-inflammatory Stimuli cluster_1 Chondrocyte Signaling cluster_2 MMP-13 Expression cluster_3 Cartilage Degradation cluster_4 Therapeutic Intervention IL1b IL-1β MAPK MAPK Pathway IL1b->MAPK NF_kB NF-kB Pathway IL1b->NF_kB TNFa TNF-α TNFa->MAPK TNFa->NF_kB MMP13_Expression MMP-13 Expression MAPK->MMP13_Expression NF_kB->MMP13_Expression Collagen_Degradation Type II Collagen Degradation MMP13_Expression->Collagen_Degradation Cartilage_Loss Cartilage Loss Collagen_Degradation->Cartilage_Loss Selective_MMP13_Inhibitor Selective MMP-13 Inhibitor Selective_MMP13_Inhibitor->MMP13_Expression Inhibits

Caption: MMP-13's Role in Osteoarthritis.

This diagram illustrates how pro-inflammatory cytokines stimulate signaling pathways in chondrocytes, leading to the expression of MMP-13 and subsequent cartilage degradation. A selective MMP-13 inhibitor can intervene in this process to protect the cartilage.

Conclusion

The comparison between this compound and selective MMP inhibitors highlights a critical shift in therapeutic strategy. While broad-spectrum inhibitors like this compound demonstrated the potential of MMP inhibition, their lack of selectivity led to undesirable side effects. The development of selective MMP inhibitors represents a more refined and targeted approach, offering the promise of greater efficacy and an improved safety profile. The continued investigation of these selective agents, supported by robust experimental data and a deep understanding of their roles in specific signaling pathways, holds significant potential for the future of drug development in a wide range of diseases.

References

A Comparative Guide to the Efficacy of CGS 27023A and Other Hydroxamic Acid Inhibitors of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CGS 27023A, a potent hydroxamic acid-based inhibitor, with other notable hydroxamic acid inhibitors of matrix metalloproteinases (MMPs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a clear overview of the inhibitory activities, experimental methodologies, and relevant signaling pathways associated with these compounds.

Introduction to Hydroxamic Acid Inhibitors and Matrix Metalloproteinases

Hydroxamic acid derivatives are a prominent class of small molecule inhibitors that target metalloenzymes. Their characteristic hydroxamic acid moiety (-CONHOH) acts as a strong chelating group for the zinc ion within the active site of these enzymes, leading to potent inhibition. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling, wound healing, and development, aberrant MMP activity is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. Consequently, the development of specific and potent MMP inhibitors is a significant area of therapeutic research.

This compound is a broad-spectrum, non-peptidic hydroxamic acid inhibitor of MMPs. This guide will compare its in vitro efficacy against a panel of MMPs with that of other well-characterized hydroxamic acid-based MMP inhibitors: Batimastat, Marimastat, Prinomastat, Tanomastat, and Ilomastat.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of this compound and other selected hydroxamic acid inhibitors against various matrix metalloproteinases. Lower values indicate greater potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Hydroxamic Acid Inhibitors against MMPs

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound 332043-8--
Batimastat 3[1][2][3][4]4[1][2][3][4]20[1][2][3][4]6[1][2][4]4[1][2][3][4]--
Marimastat 5[5][6][7]6[5][6][7]-13[5][6][7]3[5][6][7]-9[5][6][7]
Prinomastat 79[8][9]-6.3[8][9]-5.0[8][9]--
Ilomastat 1.5[10]1.1[10]1.9[10]-0.5[10]--

Table 2: Comparative Inhibitory Constants (Ki, nM) of Hydroxamic Acid Inhibitors against MMPs

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-12 (Macrophage Elastase)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)MMP-26 (Matrilysin-2)
This compound 332043-8----
Tanomastat -11[11]143[11]-301[11]-1470[11]--
Ilomastat 0.4[12]0.5[12]27[12]0.1[12]0.2[12]3.6[12]-13.4[12]0.36[12]
Prinomastat -0.05[8]0.3[8]-0.26[8]-0.03[8]--

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro enzyme inhibition assays. A common and sensitive method is the fluorometric assay utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate.

Fluorometric MMP Inhibition Assay Protocol

This protocol provides a general framework for determining the IC50 values of hydroxamic acid inhibitors against a specific MMP.

1. Reagents and Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

  • Test Inhibitors (e.g., this compound) dissolved in DMSO to a stock concentration of 10 mM

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm

2. Assay Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

  • Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions to the respective wells. For control wells (no inhibitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 20 µL of the diluted MMP enzyme to all wells except for the blank (substrate control) wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of the pre-warmed fluorogenic MMP substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (from blank wells) from all other readings.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

MMPs are key regulators of the cellular microenvironment and influence a variety of signaling pathways by cleaving extracellular matrix proteins, growth factors, cytokines, and cell surface receptors. This proteolytic activity can release bioactive fragments, alter ligand-receptor interactions, and ultimately impact cell behavior, including proliferation, migration, and invasion.

Below are diagrams generated using Graphviz to illustrate a simplified MMP signaling pathway and the general workflow of an MMP inhibition assay.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors (e.g., TGF-β, VEGF) Pro_MMPs Pro-MMPs Growth_Factors->Pro_MMPs Upregulation Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation (Proteolytic Cleavage) ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Active_MMPs->ECM Degradation Receptor Cell Surface Receptor (e.g., Integrins, RTKs) Active_MMPs->Receptor Cleavage & Activation ECM->Receptor Modulation of Ligand Availability Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression (Cell Proliferation, Migration, Invasion) Transcription_Factors->Gene_Expression Regulation

Caption: Simplified MMP signaling pathway.

MMP_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Controls & Inhibitor Dilutions) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate % Inhibition & IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an MMP inhibition assay.

Conclusion

This guide provides a comparative analysis of the efficacy of this compound against other prominent hydroxamic acid-based MMP inhibitors. The presented data highlights the varying potencies and selectivities of these compounds across different MMP subtypes. The detailed experimental protocol for a fluorometric inhibition assay offers a practical methodology for researchers to conduct their own comparative studies. Understanding the intricate role of MMPs in various signaling pathways, as depicted in the provided diagram, is crucial for the rational design and development of novel therapeutic agents targeting these enzymes. This guide serves as a foundational resource for further investigation into the therapeutic potential of this compound and other hydroxamic acid inhibitors in MMP-driven pathologies.

References

CGS 27023A as a Control Compound in MMP Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, they are involved in processes like wound healing and tissue development. However, their overexpression is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases, making them a significant target for therapeutic intervention.[2]

In the quest to develop novel and selective MMP inhibitors, robust and well-characterized control compounds are indispensable. CGS 27023A is a potent, orally active, non-peptidic, broad-spectrum MMP inhibitor that has been widely adopted as a reference standard in both academic and industrial research.[3][4] This guide provides a comparative overview of this compound against other common broad-spectrum MMP inhibitors, supported by experimental data and protocols.

Mechanism of Action

This compound, like many other broad-spectrum MMP inhibitors such as Batimastat and Marimastat, functions as a competitive inhibitor.[5] Its chemical structure contains a hydroxamate group (-CONHOH) which acts as a powerful chelating agent for the zinc ion (Zn²⁺) located at the catalytic center of the MMP active site.[5] By binding tightly to this essential zinc ion, this compound effectively blocks the active site and prevents the binding and subsequent degradation of natural MMP substrates like collagen.[5]

Mechanism of Hydroxamate-Based MMP Inhibition cluster_0 MMP Active Site cluster_1 Inhibitor Active_MMP Active MMP Enzyme Zinc_Ion Catalytic Zn²⁺ Ion Active_MMP->Zinc_Ion contains Inhibited_Complex Inactive MMP-Inhibitor Complex Zinc_Ion->Inhibited_Complex CGS_27023A This compound (Hydroxamate Inhibitor) Hydroxamate_Group Hydroxamate Group (-CONHOH) CGS_27023A->Hydroxamate_Group features CGS_27023A->Inhibited_Complex Hydroxamate_Group->Zinc_Ion Chelates

Caption: Mechanism of this compound Inhibition

Comparative Inhibitory Profile

The efficacy of an MMP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the inhibitory activity of this compound and other commonly used broad-spectrum MMP inhibitors against a panel of MMPs.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
This compound Ki: 33 nM[3]Ki: 20 nM[3]Ki: 43 nM[3]-Ki: 8 nM[3]IC50: 23 nM[6]
Batimastat (BB-94) IC50: 3 nM[7][8][9]IC50: 4 nM[7][8][9]IC50: 20 nM[7][8][9]IC50: 6 nM[8]IC50: 4 nM[7][8][9]-
Marimastat (BB-2516) IC50: 5 nM[10]IC50: 6 nM[10]-IC50: 13 nM[10]IC50: 3 nM[10]IC50: 9 nM[10]
Ilomastat (GM6001) Ki: 0.4 nM, IC50: 1.5 nM[11][12]Ki: 0.5 nM, IC50: 1.1 nM[11][12]Ki: 27 nM, IC50: 1.9 nM[11][12]Ki: 3.7 nM[13]Ki: 0.2 nM, IC50: 0.5 nM[11][12]Ki: 13.4 nM[13]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

As the data indicates, all four compounds are potent, broad-spectrum inhibitors, with Ilomastat generally showing the highest potency across the tested MMPs. This compound demonstrates potent inhibition in the low nanomolar range, making it an excellent and reliable positive control for screening campaigns aimed at identifying novel MMP inhibitors.

MMP Signaling in Disease

MMPs are key downstream effectors in various signaling pathways that drive disease progression, particularly in cancer. For example, growth factors can activate signaling cascades like the MAPK pathway, leading to the upregulation of transcription factors that in turn increase the expression of MMPs. These MMPs then degrade the ECM, facilitating tumor cell invasion and metastasis.[14][15]

Simplified MMP Signaling Pathway in Cancer Growth_Factor Growth Factor (e.g., TGF-β, VEGF) Receptor Cell Surface Receptor Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Activates MMP_Gene MMP Gene Expression Transcription_Factor->MMP_Gene Upregulates MMP_Protein MMP Protein Synthesis & Secretion MMP_Gene->MMP_Protein ECM_Degradation ECM Degradation MMP_Protein->ECM_Degradation Catalyzes Cell_Invasion Tumor Invasion & Metastasis ECM_Degradation->Cell_Invasion Facilitates

Caption: MMP Signaling Pathway in Cancer

Experimental Protocols

General Protocol for MMP Inhibitor Screening (Fluorometric Assay)

This protocol describes a common method for screening MMP inhibitors using a quenched fluorogenic peptide substrate. In this assay, the enzyme cleaves the substrate, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound (or other control inhibitor)

  • Test compounds

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 325/393 nm)[16][17]

Procedure:

  • Compound Preparation: Dissolve test compounds and this compound in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in MMP Assay Buffer to achieve desired final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold MMP Assay Buffer. Keep the enzyme solution on ice.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Blank wells: 50 µL of MMP Assay Buffer.

    • Enzyme Control wells: 48 µL of MMP Assay Buffer + 2 µL of DMSO.

    • Inhibitor Control wells: 48 µL of diluted this compound + 2 µL of DMSO.

    • Test Compound wells: 48 µL of diluted test compound + 2 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the diluted MMP enzyme solution to all wells except the blank wells.

  • Pre-incubation: Mix the plate gently and incubate for 30-60 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare the substrate solution by diluting the fluorogenic substrate in MMP Assay Buffer. Add 10 µL of the substrate solution to all wells to initiate the reaction.[16]

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 325/393 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[17]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP Inhibitor Screening Workflow Start Start Prep_Compounds Prepare Test Compounds & Controls (this compound) Start->Prep_Compounds Dispense Dispense Compounds to 96-Well Plate Prep_Compounds->Dispense Add_Enzyme Add MMP Enzyme Dispense->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 30-60 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure Kinetic Fluorescence Reading Add_Substrate->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for MMP Inhibitor Screening

References

CGS 27023A: A Comparative Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor and its Role in the Development of Dual MMP/TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of CGS 27023A, a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. It explores its inhibitory profile in comparison to other known MMP and dual MMP/Tumor Necrosis Factor-alpha (TNF-α) inhibitors, presenting key experimental data and detailed methodologies for researchers in the field of drug discovery and development.

Introduction to this compound

This compound is a non-peptidic, orally active hydroxamic acid-based inhibitor of matrix metalloproteinases.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has demonstrated potent inhibition against several MMPs, making it a valuable tool for studying the roles of these enzymes in disease and as a foundational structure for the development of more targeted therapeutics.[1]

While a potent MMP inhibitor, this compound itself is not recognized as a significant inhibitor of TNF-α Converting Enzyme (TACE/ADAM17), the enzyme responsible for releasing soluble TNF-α. However, its chemical scaffold served as a crucial starting point for the development of a new class of dual MMP/TACE inhibitors.[3] This guide will compare the MMP inhibitory profile of this compound with established dual inhibitors to highlight the evolution of therapeutic strategies targeting both MMPs and TNF-α.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (Ki or IC50 values) of this compound and selected dual MMP/TACE inhibitors against various MMPs and TACE. Data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

CompoundMMP-1 (Ki/IC50, nM)MMP-2 (Ki/IC50, nM)MMP-3 (Ki/IC50, nM)MMP-9 (Ki/IC50, nM)TACE/ADAM17 (IC50, nM)Reference(s)
This compound 3320438Not reported to be significant[1]
Marimastat 5493Potent inhibitor (specific IC50 varies)[4]
GW3333 Broad-spectrum MMP inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor[4]
BB-1101 Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor[4]

Experimental Protocols

Detailed methodologies for the key enzymatic assays used to determine the inhibitory activity of these compounds are provided below. These protocols are based on established fluorometric methods.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the activity of a specific MMP by measuring the cleavage of a fluorescently labeled peptide substrate.

Principle: The assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the recombinant MMP enzyme to the desired concentration in cold MMP Assay Buffer. The final concentration should be in the linear range of the assay.

    • Dilute the fluorogenic MMP substrate in MMP Assay Buffer to the recommended working concentration.

  • Assay Protocol:

    • Add 50 µL of MMP Assay Buffer to all wells of the 96-well plate.

    • Add 10 µL of the test inhibitor solution at various concentrations to the sample wells. Add 10 µL of the solvent as a vehicle control.

    • Add 20 µL of the diluted MMP enzyme solution to all wells except the substrate control wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the diluted fluorogenic MMP substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm or 490/525 nm, depending on the substrate).

    • Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test inhibitor compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

TNF-α Converting Enzyme (TACE/ADAM17) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of TACE, which is responsible for the shedding of TNF-α.

Principle: Similar to the MMP assay, this method employs a FRET-based peptide substrate that is specifically cleaved by TACE. The increase in fluorescence upon cleavage is directly proportional to TACE activity.

Materials:

  • Recombinant human TACE (ADAM17)

  • TACE Assay Buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Fluorogenic TACE substrate

  • Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the recombinant TACE enzyme to the desired concentration in TACE Assay Buffer.

    • Dilute the fluorogenic TACE substrate in TACE Assay Buffer to the recommended working concentration.

  • Assay Protocol:

    • Add 50 µL of TACE Assay Buffer to all wells.

    • Add 10 µL of the test inhibitor solution at various concentrations to the sample wells. Add 10 µL of solvent for the vehicle control.

    • Add 20 µL of the diluted TACE enzyme solution to all wells except the substrate control.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Start the reaction by adding 20 µL of the diluted fluorogenic TACE substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

    • Monitor the fluorescence kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (RFU/min) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition versus the logarithm of inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor screening.

Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (Membrane-bound) Soluble_TNF-alpha Soluble TNF-α (Released) pro-TNF-alpha->Soluble_TNF-alpha Cleavage TACE TACE (ADAM17) TACE->pro-TNF-alpha TNF-R TNF Receptor Soluble_TNF-alpha->TNF-R Inflammation Inflammatory Response TNF-R->Inflammation Dual_Inhibitor Dual MMP/TACE Inhibitor Dual_Inhibitor->TACE Inhibits MMPs MMPs Dual_Inhibitor->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation CGS_27023A This compound CGS_27023A->MMPs Inhibits

Caption: Role of TACE and MMPs in inflammation and ECM degradation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (MMP or TACE) - Buffer - Substrate - Inhibitors Plate_Setup Set up 96-well plate: - Add Buffer - Add Inhibitors/Vehicle Reagents->Plate_Setup Enzyme_Addition Add Enzyme Incubate Plate_Setup->Enzyme_Addition Reaction_Start Initiate Reaction: Add Substrate Enzyme_Addition->Reaction_Start Measurement Measure Fluorescence (Kinetic Reading) Reaction_Start->Measurement Calculation Calculate: - Reaction Rates - % Inhibition Measurement->Calculation IC50_Determination Determine IC50 values Calculation->IC50_Determination

Caption: Workflow for inhibitor screening assays.

Conclusion

This compound stands as a significant molecule in the study of matrix metalloproteinases, exhibiting potent, broad-spectrum inhibitory activity. While not a dual inhibitor itself, its chemical structure has been instrumental in the rational design of next-generation inhibitors targeting both MMPs and TNF-α. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to understand the nuances of MMP and TACE inhibition and to develop novel therapeutics for a range of inflammatory and proliferative diseases. The ongoing development of dual inhibitors underscores the therapeutic potential of simultaneously targeting multiple key mediators of pathology.

References

A Comparative Analysis of CGS 27023A and Newer Generation Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed benchmark of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, CGS 27023A, against the more recent, highly selective MMP inhibitors (MMPi). The development of MMP inhibitors has shifted from broad-spectrum agents, often associated with significant side effects, to targeted therapies with improved specificity and safety profiles. This comparison aims to furnish researchers and drug development professionals with the necessary data to make informed decisions in their work.

Introduction to MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. This compound is a non-peptidic, orally active, broad-spectrum MMP inhibitor that showed promise in preclinical studies but was ultimately halted in clinical trials due to dose-limiting toxicities, such as musculoskeletal syndrome.[1] This has been a common challenge with broad-spectrum MMP inhibitors, leading to the development of a new generation of highly selective inhibitors.[2][3]

Newer generation MMPi are designed to target specific MMPs, thereby reducing off-target effects and associated toxicities.[2] These include small molecules designed to bind to unique pockets on the target MMP, as well as antibody-based inhibitors that offer high specificity.[2][4] This guide will compare the inhibitory activity of this compound with representative newer generation selective inhibitors for MMP-9, MMP-13, and MMP-14.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and selected newer generation MMP inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
This compound (Broad-Spectrum) 33 (Ki)20 (Ki)43 (Ki)-8 (Ki)6 (IC50)23 (IC50)

Table 1: Inhibitory Profile of the Broad-Spectrum Inhibitor this compound. This table showcases the potent but non-selective nature of this compound, with low nanomolar inhibition across multiple MMPs.

InhibitorTarget MMPIC50/Ki (nM)Selectivity Profile
Andecaliximab (GS-5745) MMP-9High Affinity (Specific IC50/Ki not publicly available)Highly selective for MMP-9 with minimal cross-reactivity to other MMPs, including the highly homologous MMP-2.[2]
AQU-019 MMP-134.8 (IC50)Highly selective for MMP-13, with IC50 values for other tested MMPs (MMP-1, -2, -3, -7, -8, -9, -12, -14) being significantly higher (>10,000 nM).[4]
DX-2400 MMP-14 (MT1-MMP)0.6 (Ki)Highly selective for MMP-14.

Table 2: Inhibitory Profiles of Newer Generation Selective MMP Inhibitors. This table highlights the high potency and selectivity of newer MMPi for their respective targets, a key differentiator from broad-spectrum inhibitors like this compound.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a simplified MMP signaling pathway and a typical workflow for assessing MMP inhibitor activity.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Growth_Factors Growth Factors / Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor Binding Pro_MMP Pro-MMP (inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation (Proteolysis) ECM Extracellular Matrix (ECM) Active_MMP->ECM Degradation Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Signaling_Cascade Intracellular Signaling Cascade Degraded_ECM->Signaling_Cascade Feedback Loop Receptor->Signaling_Cascade Activation Gene_Expression MMP Gene Expression Signaling_Cascade->Gene_Expression Upregulation Gene_Expression->Pro_MMP Synthesis & Secretion MMP_Inhibitor MMP Inhibitor (e.g., this compound) MMP_Inhibitor->Active_MMP Inhibition

Caption: Simplified MMP signaling pathway illustrating MMP activation and ECM degradation.

MMP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant human MMP - Fluorogenic FRET substrate - Assay buffer - Test inhibitor (e.g., this compound) Start->Prepare_Reagents Plate_Setup Set up 96-well microplate: - Enzyme control wells - Inhibitor wells (serial dilutions) - Blank wells (no enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate MMP enzyme with inhibitor (e.g., 10-30 minutes at 37°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding fluorogenic substrate to all wells Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence intensity kinetically (e.g., every 1-2 min for 30-60 min) in a microplate reader (Ex/Em ~328/420 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: 1. Calculate initial reaction rates (V₀) 2. Determine % inhibition for each inhibitor concentration 3. Plot % inhibition vs. log[Inhibitor] 4. Fit to a dose-response curve to calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorometric MMP inhibition assay.

Experimental Protocols

The following is a detailed methodology for a typical in vitro fluorometric assay used to determine the IC50 values of MMP inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific matrix metalloproteinase.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9, MMP-13, MMP-14)

  • Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)[5][6]

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with temperature control and kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized recombinant MMP enzyme in assay buffer to a stock concentration as recommended by the manufacturer.

    • Prepare a stock solution of the fluorogenic MMP substrate in DMSO.

    • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the designated wells:

      • Blank wells: Assay buffer only.

      • Enzyme control wells (no inhibitor): Diluted MMP enzyme and assay buffer.

      • Inhibitor wells: Diluted MMP enzyme and the various dilutions of the test inhibitor.

    • The final volume in each well should be consistent. It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • To all wells, add the diluted fluorogenic MMP substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm.[7] Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the curve.

    • Subtract the V₀ of the blank wells from the V₀ of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of enzyme control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The data presented in this guide clearly demonstrates the evolution of MMP inhibitors from broad-spectrum agents like this compound to highly selective molecules. While this compound potently inhibits a wide range of MMPs, this lack of specificity is associated with significant side effects that have hindered its clinical development. In contrast, newer generation inhibitors such as the MMP-9 selective antibody andecaliximab, and the small molecule MMP-13 inhibitor AQU-019, exhibit high potency against their intended targets with minimal off-target activity. This targeted approach is a more promising strategy for the development of safer and more effective therapies for diseases driven by the dysregulation of specific MMPs. Researchers and drug development professionals should consider the selectivity profile of MMP inhibitors as a critical factor in their experimental design and therapeutic development programs.

References

Comparative Analysis of CGS 27023A and Prinomastat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer drug development, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to their potential to thwart tumor invasion, metastasis, and angiogenesis. This guide provides a detailed comparative analysis of two prominent MMP inhibitors, CGS 27023A and Prinomastat, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Prinomastat

This compound, also known as MMI270, is a broad-spectrum, non-peptidic MMP inhibitor belonging to the sulfonamide class of compounds.[1][2] It has been evaluated in preclinical and early clinical studies for its anti-cancer properties.[1][2]

Prinomastat (AG3340) is a synthetic hydroxamic acid derivative that also acts as a potent, broad-spectrum inhibitor of MMPs.[3][4] It progressed to Phase III clinical trials for the treatment of non-small cell lung cancer, among other cancers.[3][4]

Mechanism of Action and Target Profile

Both this compound and Prinomastat exert their therapeutic effects by inhibiting the activity of various MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM). By blocking MMPs, these inhibitors aim to prevent the breakdown of tissue barriers, thereby impeding tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.

The inhibitory activity of these compounds against a panel of MMPs is summarized in the table below.

Target MMPThis compound (Kᵢ, nM)Prinomastat (Kᵢ, nM)
MMP-1 (Collagenase-1)338.3
MMP-2 (Gelatinase-A)200.05
MMP-3 (Stromelysin-1)430.3
MMP-9 (Gelatinase-B)80.26
MMP-13 (Collagenase-3)Not widely reported0.03
MMP-14 (MT1-MMP)Not widely reported0.33

Note: Lower Kᵢ values indicate greater inhibitory potency. Data compiled from multiple sources.

Preclinical Efficacy

Both this compound and Prinomastat have demonstrated anti-tumor activity in various preclinical cancer models.

This compound

In a murine B16 melanoma model, administration of this compound resulted in a significant decrease in the number of lung metastases.[5] Specifically, daily administration for two weeks markedly reduced the formation of lung colonies.[5] Even a short course of treatment on the first day after tumor cell injection showed a significant inhibition of micrometastasis.[5]

Prinomastat

Prinomastat has shown efficacy in several human tumor xenograft models in nude mice. It inhibited the growth of PC-3 prostate cancer, MV522 colon cancer, and COLO-320DM colon cancer xenografts.[6] Furthermore, it was found to reduce the number and size of metastases in both induced and spontaneous metastasis models and significantly inhibited tumor angiogenesis.[6] In a human fibrosarcoma mouse model (HT1080), Prinomastat administered at 50 mg/kg/day resulted in good tumor growth inhibition.[7]

Clinical Trial Outcomes and Adverse Events

The clinical development of both this compound and Prinomastat has faced challenges, primarily due to dose-limiting toxicities and a lack of significant clinical benefit in later-stage trials.

This compound

This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors.[8] The study established a maximum tolerated dose of 300 mg twice daily.[8] The primary dose-limiting toxicities were rash and musculoskeletal side effects, including joint and muscle pain.[2][8] While no tumor regressions were observed, 19 patients experienced stable disease for at least 90 days.[8] The development of this compound for non-small-cell lung carcinoma was terminated in Phase I clinical trials due to these adverse events.[2]

Prinomastat

Prinomastat advanced to Phase III clinical trials. A notable trial investigated its efficacy in combination with gemcitabine and cisplatin in chemotherapy-naive patients with advanced non-small-cell lung cancer (NSCLC).[9] The study was terminated early due to a lack of efficacy.[9] There was no significant difference in overall survival or time to progression between the Prinomastat and placebo groups.[9] The primary toxicities associated with Prinomastat were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling, which led to treatment interruption in a significant number of patients.[9]

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for the interpretation and replication of scientific findings.

MMP Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity (Kᵢ or IC₅₀ values) of compounds against MMPs is the fluorogenic substrate assay.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP, the reporter is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the enzyme's activity.

General Procedure:

  • Reagents: Recombinant human MMP enzyme, fluorogenic MMP substrate, assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35), and the inhibitor compound (this compound or Prinomastat) at various concentrations.

  • Incubation: The MMP enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well microplate to allow for binding.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Measurement: The increase in fluorescence is monitored kinetically using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction velocity against the inhibitor concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate. For tight-binding inhibitors, the Morrison equation may be used for more accurate Kᵢ determination.

In Vivo Tumor Xenograft Model (General Protocol)

Animal models are essential for evaluating the anti-tumor efficacy of investigational drugs.

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth and/or metastasis is monitored.

General Procedure:

  • Cell Culture: Human cancer cells (e.g., PC-3 for prostate cancer, B16-F10 for melanoma) are cultured in vitro.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the flank or the organ of origin in immunocompromised mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives the inhibitor (e.g., this compound or Prinomastat) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured periodically using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group. For metastasis studies, target organs (e.g., lungs) are harvested, and the number and size of metastatic nodules are quantified.

Signaling Pathways and Experimental Workflows

The inhibition of MMPs by this compound and Prinomastat disrupts key processes in the tumor microenvironment that are critical for cancer progression. The following diagrams illustrate the general signaling pathway affected by MMP inhibition and a typical experimental workflow for evaluating MMP inhibitors.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 MMP Activity cluster_2 Downstream Effects Tumor_Cell Tumor Cell Pro_MMPs Pro-MMPs Tumor_Cell->Pro_MMPs secretes Stromal_Cell Stromal Cell Stromal_Cell->Pro_MMPs secretes ECM Extracellular Matrix (Collagen, Laminin, etc.) Release_GF Release of Growth Factors (e.g., VEGF, FGF) ECM->Release_GF releases MMPs MMPs (MMP-1, -2, -3, -9, -13, -14) MMPs->ECM degrades Pro_MMPs->MMPs Activation MMP_Inhibitors This compound Prinomastat MMP_Inhibitors->MMPs inhibit ECM_Degradation ECM Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis enables Angiogenesis Angiogenesis Release_GF->Angiogenesis promotes Experimental_Workflow Start Compound Synthesis (this compound / Prinomastat) In_Vitro In Vitro Assays Start->In_Vitro MMP_Assay MMP Inhibition Assay (Determine Ki / IC50) In_Vitro->MMP_Assay Cell_Assay Cell-based Assays (Proliferation, Migration, Invasion) In_Vitro->Cell_Assay In_Vivo In Vivo Studies MMP_Assay->In_Vivo Cell_Assay->In_Vivo Xenograft Tumor Xenograft Models (Efficacy & Toxicity) In_Vivo->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Clinical Clinical Trials Xenograft->Clinical PK_PD->Clinical Phase_I Phase I (Safety & Dosing) Clinical->Phase_I Phase_II_III Phase II / III (Efficacy & Adverse Events) Phase_I->Phase_II_III End Regulatory Review & Approval Phase_II_III->End

References

Safety Operating Guide

CGS 27023A: Essential Safety and Disposal Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides a procedural guide for the safe handling and disposal of CGS 27023A, a potent, non-peptidic, and orally active matrix metalloproteinase (MMP) inhibitor. Researchers, scientists, and drug development professionals should use this information to ensure laboratory safety and proper waste management.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for handling similar research-grade chemical compounds. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.

Safety and Handling

This compound is a hydroxamic acid-based compound that requires careful handling to minimize exposure. In a Phase I clinical study, the primary toxicities observed were rash and musculoskeletal side effects.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following PPE is mandatory:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before use and dispose of them as contaminated waste after handling.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary.

  • Protective Clothing: A lab coat must be worn and buttoned. Ensure it is regularly laundered by a qualified service.

Engineering Controls
  • All work with solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.

  • A safety shower and eyewash station must be readily accessible in the work area.

Storage Procedures

Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Refer to the manufacturer's certificate of analysis for specific temperature recommendations.
Container Keep the container tightly sealed to prevent moisture ingress and contamination.
Ventilation Store in a well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if dust is present.

  • Containment & Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust. Carefully scoop the material into a labeled, sealable waste container.

    • Solution Spills: Absorb the spill with an inert material (e.g., absorbent pads, vermiculite) and place it in a labeled, sealable waste container.

  • Decontamination:

    • Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department.

Proper Disposal Procedures

As a research chemical with limited publicly available toxicological data, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or waste this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, labeled hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams.

Disposal Workflow

This compound Waste Disposal Workflow

Experimental Protocols: Decontamination

For decontamination of glassware or surfaces that have come into contact with this compound, a standard laboratory cleaning procedure should be followed after initial removal of gross contamination.

  • Initial Rinse: Rinse the contaminated item with a suitable solvent in which this compound is soluble (refer to manufacturer's data). Collect this rinse as hazardous liquid waste.

  • Wash: Wash the item thoroughly with laboratory-grade detergent and warm water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the item to air dry or use an appropriate oven.

Signaling Pathway Context: MMP Inhibition

This compound functions by inhibiting matrix metalloproteinases (MMPs), which are key enzymes in the degradation of the extracellular matrix. This mechanism is relevant in various pathological processes, including arthritis and cancer metastasis.

MMP_Inhibition Pro_MMP Pro-MMPs (Inactive) Active_MMP Active MMPs (e.g., MMP-1, -2, -3, -9) Pro_MMP->Active_MMP Activators Activators (e.g., other proteases) Activators->Pro_MMP activates ECM Extracellular Matrix (e.g., Collagen, Proteoglycans) Active_MMP->ECM degrades Degradation ECM Degradation ECM->Degradation CGS27023A This compound CGS27023A->Active_MMP inhibits

Mechanism of Action: this compound Inhibition of MMPs

References

Essential Safety and Operational Protocols for Handling CGS 27023A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CGS 27023A was not found in publicly available resources. The following guidance is based on general laboratory safety principles for handling research chemicals with unknown hazard profiles. It is imperative to obtain the official SDS from the supplier before handling this compound. The information provided here is for immediate safety awareness and planning purposes.

This compound is a non-peptidic, orally active matrix metalloproteinase (MMP) inhibitor and a hydroxamic acid derivative. As with any research chemical with limited safety data, it should be handled with caution, assuming it is hazardous.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardRationale
Hand Protection GlovesNitrile or neoprene, disposable. Check manufacturer's chemical resistance guide if available. Change gloves frequently and immediately if contaminated.To prevent skin contact. Double gloving may be appropriate for certain procedures.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified chemical splash goggles.To protect eyes from splashes of solutions or airborne powder.
Face Protection Face ShieldTo be worn over safety goggles.Recommended when there is a significant risk of splashing, such as when handling larger quantities or preparing stock solutions.
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex) or 100% cotton. Should be fully buttoned with sleeves down.To protect skin and personal clothing from contamination.
Respiratory Protection RespiratorAn N95 dust mask may be sufficient for handling small quantities of powder. For larger quantities or potential for aerosol generation, a fitted half-mask or full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used based on a formal risk assessment.To prevent inhalation of the compound, especially in powdered form. The use of a respirator requires proper fit testing and training.

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound in a laboratory setting.

Pre-Handling and Preparation
  • Obtain SDS: Before the chemical arrives, request and review the Safety Data Sheet from the supplier.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Assemble Materials: Ensure all necessary PPE, spill kit materials (including adsorbent pads, and appropriate waste bags), and handling equipment (e.g., spatulas, weighing paper, vials) are readily available.

Handling and Experimental Use
  • Weighing: If the compound is a powder, weigh it within a chemical fume hood or a powder containment hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • Minimizing Exposure: Always use the smallest quantity of the compound necessary for the experiment.[1] Avoid direct contact, inhalation, and ingestion.

Storage
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials (as would be specified in the SDS).

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, including gloves, weighing paper, and disposable labware, should be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Visualizing the Safe Handling Workflow

The following diagram outlines the logical steps for handling a research chemical when a Safety Data Sheet is not immediately available.

cluster_PreHandling Pre-Handling cluster_Handling Handling cluster_PostHandling Post-Handling & Disposal cluster_Emergency Emergency Preparedness RequestSDS Request SDS from Supplier ReviewInfo Review Available Literature for Hazard Information RequestSDS->ReviewInfo RiskAssess Perform Risk Assessment ReviewInfo->RiskAssess DesignateArea Designate Handling Area (e.g., Fume Hood) RiskAssess->DesignateArea KnowSpillProc Know Spill Procedure RiskAssess->KnowSpillProc KnowFirstAid Know First Aid Measures RiskAssess->KnowFirstAid PrepPPE Prepare and Inspect PPE DesignateArea->PrepPPE PrepSpillKit Prepare Spill Kit PrepPPE->PrepSpillKit Weighing Weigh Compound in Containment PrepSpillKit->Weighing Solubilizing Prepare Solutions in Fume Hood Weighing->Solubilizing Experiment Conduct Experiment Solubilizing->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate SegregateWaste Segregate and Label Hazardous Waste Decontaminate->SegregateWaste StoreWaste Store Waste in Designated Area SegregateWaste->StoreWaste Dispose Dispose via Certified Vendor StoreWaste->Dispose

Caption: Workflow for safely handling a research chemical with unknown hazards.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.